molecular formula C9H6ClNO B3028647 8-Chloroquinolin-3-ol CAS No. 25369-39-5

8-Chloroquinolin-3-ol

Cat. No.: B3028647
CAS No.: 25369-39-5
M. Wt: 179.60
InChI Key: HXDOLOXNQXOFKT-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the chemical sciences. researchgate.nettulane.edu This structural motif is not only prevalent in a variety of natural alkaloids but also serves as a fundamental building block in the synthesis of a vast array of compounds with diverse applications. rsc.orgmdpi.com Its importance is underscored by its presence in numerous pharmaceutical agents, agrochemicals, and functional materials. mdpi.comorientjchem.orgacs.org

In medicinal chemistry, the quinoline ring is considered a "privileged scaffold" due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. tulane.eduorientjchem.orgresearchgate.net Derivatives of quinoline have been successfully developed as drugs for a wide range of conditions. orientjchem.org Notable examples include antimalarials like quinine (B1679958) and chloroquine (B1663885), antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. rsc.org The versatility of the quinoline structure allows for extensive modification, where the introduction of different functional groups onto the ring system can significantly modulate its biological and chemical properties. rsc.orgorientjchem.org This adaptability makes it a favored template for the design and discovery of new therapeutic agents. researchgate.netorientjchem.org

Beyond medicine, quinoline derivatives are integral to materials science, finding use in the creation of dyes, catalysts, and smart materials. mdpi.com Their unique electronic and photophysical properties are harnessed in various technological applications, highlighting the scaffold's broad utility. The continuous exploration of new synthetic methodologies, such as the Conrad-Limpach and Friedländer syntheses, further expands the accessibility and diversity of quinoline-based compounds for research and development. orientjchem.org

Research Trajectories and Future Directions for 8-Chloroquinolin-3-ol

This compound, a specific derivative of the versatile quinoline family, is characterized by a chlorine atom at the C8 position and a hydroxyl group at the C3 position. This particular arrangement of substituents on the quinoline core dictates its reactivity and potential applications, making it a subject of focused research.

Physicochemical Properties of this compound
PropertyValue
CAS Number25369-39-5
Molecular FormulaC₉H₆ClNO
Molecular Weight179.61 g/mol
IUPAC NameThis compound
Physical FormSolid
InChI KeyHXDOLOXNQXOFKT-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich.

The synthesis of chloroquinoline derivatives is an active area of investigation, with methods being developed to achieve regioselective chlorination under mild conditions to improve reaction yields and operational simplicity. google.com this compound serves as a valuable chemical intermediate or building block for the synthesis of more complex molecules. ontosight.aivulcanchem.com The presence of the hydroxyl and chloro groups provides reactive sites for further functionalization, allowing for the construction of a library of novel compounds for screening and evaluation. worktribe.com

Future research on this compound is likely to follow several key trajectories:

Synthesis of Novel Derivatives: Leveraging the reactivity of the chloro and hydroxyl groups to create new analogues. These modifications could involve substitution reactions to introduce different functional groups, potentially leading to compounds with enhanced or entirely new properties.

Exploration of Biological Activities: While the broader quinoline class is known for its diverse bioactivity, the specific profile of this compound and its direct derivatives remains an area for deeper exploration. rsc.orgijppronline.com Systematic screening against various biological targets, including enzymes and receptors implicated in disease, could uncover new therapeutic leads. ontosight.aivulcanchem.com

Materials Science Applications: The electronic properties inherent to the quinoline scaffold suggest that derivatives of this compound could be investigated for roles in organic electronics or as components in chemosensors, where the quinoline nitrogen and hydroxyl oxygen can act as metal-coordinating sites. researchgate.net

The strategic placement of the chloro and hydroxyl groups on the robust quinoline framework makes this compound a promising platform for discovery in both medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOLOXNQXOFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319048
Record name 8-Chloro-3-quinolinol
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Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-39-5
Record name 8-Chloro-3-quinolinol
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Record name 8-Chloro-3-quinolinol
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Record name 8-chloroquinolin-3-ol
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Synthetic Methodologies and Strategies for 8 Chloroquinolin 3 Ol and Its Derivatives

Established Synthetic Routes for Quinoline-Based Compounds

Classic synthesis methods provide the fundamental framework for constructing the quinoline (B57606) core. These routes can be adapted to produce a wide array of derivatives by using appropriately substituted starting materials.

Skraup Synthesis and its Variants

The Skraup reaction, first reported by Zdenko Skraup in 1880, is a traditional and widely used method for synthesizing quinolines. numberanalytics.comscribd.com The classic procedure involves heating an aniline (B41778) derivative with glycerol (B35011), an acid catalyst (typically sulfuric acid), and an oxidizing agent. numberanalytics.comuop.edu.pk The reaction is often vigorous and exothermic. uop.edu.pk

The mechanism proceeds in several steps:

Dehydration: Sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. uop.edu.pkiipseries.org

Michael Addition: The aniline derivative undergoes a 1,4-addition to the acrolein. uop.edu.pk

Cyclization: The resulting intermediate undergoes acid-catalyzed ring closure to form a 1,2-dihydroquinoline. uop.edu.pk

Oxidation: The dihydroquinoline is then oxidized to the stable aromatic quinoline ring. uop.edu.pkiipseries.org Nitrobenzene is a common oxidizing agent and is conveniently reduced to aniline, which can re-enter the reaction sequence. uop.edu.pk

Variants of the Skraup synthesis have been developed to improve yields, moderate reaction conditions, and introduce different substituents. nih.govresearchgate.net These can include using α,β-unsaturated ketones or aldehydes in place of glycerol to yield substituted quinolines (a method known as the Doebner-von Miller reaction) or employing alternative catalysts and oxidizing agents. scribd.comnih.govgoogle.com For instance, using a substituted aniline, such as 2-chloro-5-aminophenol, could theoretically be explored as a route toward the 8-chloroquinolin-3-ol scaffold.

Skraup Synthesis Overview
Reactants Aniline, Glycerol
Reagents Acid Catalyst (e.g., H₂SO₄), Oxidizing Agent (e.g., Nitrobenzene)
Key Intermediates Acrolein, 1,2-Dihydroquinoline
Product Quinoline

Friedländer Synthesis

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is another fundamental method for creating quinoline derivatives. wikipedia.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (a reactive CH₂ group adjacent to a carbonyl). researchgate.netorganic-chemistry.org The reaction can be catalyzed by acids (like p-toluenesulfonic acid), bases (like sodium hydroxide), or simply by heat. wikipedia.orgresearchgate.net

Two primary mechanistic pathways are proposed:

Aldol (B89426) Condensation First: The initial step is an aldol reaction between the two carbonyl-containing starting materials, followed by cyclization via imine formation and subsequent dehydration. wikipedia.org

Schiff Base First: The amine of the 2-aminoaryl carbonyl compound reacts with the carbonyl of the second component to form a Schiff base (imine), which then undergoes an intramolecular aldol-type condensation to form the quinoline ring after dehydration. wikipedia.org

A significant advantage of the Friedländer synthesis is its regioselectivity, as the substitution pattern of the resulting quinoline is unambiguously determined by the choice of reactants. nih.gov Modern variations have focused on greener approaches, such as using water as a solvent and performing the reaction without a catalyst. organic-chemistry.org

Friedländer Synthesis Overview
Reactant 1 2-Aminoaryl aldehyde or ketone
Reactant 2 Compound with an α-methylene group (e.g., ketone, ester)
Catalysts Acid, Base, or Heat
Key Steps Condensation, Cyclodehydration
Product Substituted Quinoline

Nucleophilic Substitution Approaches

Once a quinoline ring is formed, its functionalization can be achieved through various reactions, including nucleophilic aromatic substitution (SNAr). In the quinoline system, the pyridine (B92270) ring is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. researchgate.netquimicaorganica.org Halogen atoms at these positions are effective leaving groups and can be readily displaced by a variety of nucleophiles. quimicaorganica.org

For example, 2-chloroquinolines or 4-chloroquinolines can react with nucleophiles like alkoxides, amines, or thiolates to yield the corresponding substituted products. researchgate.net The reaction of 4,7-dichloroquinoline (B193633) with organomagnesium reagents has been shown to selectively substitute the halogen at the 4-position. worktribe.com While less common, nucleophilic substitution at other positions can be achieved, but it often requires more forcing conditions or activation by strongly electron-withdrawing groups. The synthesis of 8-hydroxyquinolines with functionalities at the 4-position has been achieved by starting with 4-chloro-8-tosyloxyquinoline and reacting it with nitrogen and sulfur nucleophiles. researchgate.net

Precursor Synthesis and Functionalization for 8-Hydroxyquinoline (B1678124)

The synthesis of 8-hydroxyquinoline (Oxine) is of particular importance as it serves as a key precursor for many functionalized derivatives. google.com The hydroxyl group at the C-8 position is a crucial feature in many biologically active quinolines and can be introduced via cyclization or substitution strategies. acs.org

O-Aminophenol-based Cyclization Methods

The most direct route to 8-hydroxyquinoline is a variation of the Skraup synthesis that uses o-aminophenol as the starting aniline derivative. google.comchemicalbook.com In this method, o-aminophenol is reacted with glycerol or acrolein in the presence of an acid and an oxidizing agent. google.comgoogle.com

8-Hydroxyquinoline Synthesis via Cyclization
Starting Material o-Aminophenol
Reagents Glycerol (or acrolein), Acid (e.g., H₂SO₄), Oxidizing Agent (e.g., o-Nitrophenol)
Method Skraup-type reaction
Key Advantage Direct formation of the 8-hydroxyquinoline core

Hydrolysis of Halogenated Quinoline Intermediates

An alternative strategy to obtain hydroxyquinolines is through the hydrolysis of halogenated quinoline precursors. google.com This nucleophilic substitution reaction involves replacing a halogen atom on the quinoline ring with a hydroxyl group. The reaction typically requires heating with a base, such as potassium hydroxide (B78521). uop.edu.pk For instance, quinoline reacts with potassium hydroxide at high temperatures to yield 2-hydroxyquinoline (B72897) (quinolin-2-one). uop.edu.pk

This approach is particularly valuable for synthesizing specific isomers that may be difficult to obtain through direct cyclization. The synthesis of 8-hydroxyquinoline derivatives can be achieved by hydrolyzing an 8-halogenated quinoline. google.com Similarly, the hydrolysis of acetylated styryl quinolines in the presence of potassium carbonate has been used to generate the final hydroxylated products. acs.org While the direct hydrolysis of 8-chloroquinoline (B1195068) to 8-hydroxyquinoline is a plausible route, the reactivity can be influenced by other substituents on the ring.

Sulfonation and Alkali Fusion Routes

The synthesis of hydroxylated quinolines can be achieved through a two-step process involving sulfonation followed by alkali fusion. In this method, quinoline is first sulfonated to introduce a sulfonic acid group onto the quinoline ring. Subsequent fusion with an alkali, such as sodium hydroxide, replaces the sulfonic acid group with a hydroxyl group.

The sulfonation of quinoline typically yields a mixture of isomers, with the primary products being quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. google.comuou.ac.in The ratio of these isomers can be influenced by reaction conditions. Traditional methods often result in approximately 70% 8-sulfonic group quinoline and 30% 5-sulfonic group quinoline. google.com The separation of these isomers is a crucial step to isolate the desired 8-substituted precursor. google.com

Following sulfonation and purification, the isolated quinoline-8-sulfonic acid undergoes alkali fusion. google.comscispace.com This high-temperature reaction with a strong base, like sodium hydroxide or potassium hydroxide, results in the nucleophilic substitution of the sulfonate group with a hydroxyl group, yielding 8-hydroxyquinoline. google.compatsnap.com While this method is effective for producing 8-hydroxyquinoline, the generation of this compound would require starting with a pre-chlorinated quinoline or subsequent specific hydroxylation and chlorination steps, which are not the primary focus of this classic route.

A patented method describes the synthesis of 8-hydroxyquinoline via sulfonation of quinoline with fuming sulfuric acid, followed by alkali fusion of the resulting 8-quinoline sulfonic acid with sodium hydroxide. patsnap.com The process involves careful temperature control during sulfonation and subsequent neutralization to isolate the product. patsnap.com

Regioselective Synthesis of this compound

Achieving the specific substitution pattern of this compound requires highly regioselective synthetic strategies. These methods are designed to control the placement of both the chlorine and hydroxyl groups on the quinoline core.

Directed Chlorination of Quinoline Precursors

Directed chlorination involves the use of specific chlorinating agents and reaction conditions to introduce a chlorine atom at a desired position on a quinoline precursor that already contains a directing group, such as a hydroxyl or a group that can be converted to a hydroxyl group.

Sulfuryl chloride (SO₂Cl₂) is a known chlorinating agent for aromatic systems. Its reactivity and selectivity can be modulated by the presence of catalysts, including Lewis acids. researchgate.net While direct chlorination of quinoline often leads to a mixture of products, the use of SO₂Cl₂ in a controlled manner can favor specific isomers. researchgate.netpjsir.org For instance, the chlorination of phenols using SO₂Cl₂ can be directed to the ortho-position with the aid of specific catalysts. researchgate.net This principle can be applied to quinolinol precursors to achieve regioselective chlorination. The reaction conditions, including the choice of solvent and catalyst, are critical in directing the chlorination to the desired position.

Phosphorus oxychloride (POCl₃) is a widely used reagent for converting hydroxy-substituted heterocycles into their chloro-derivatives. google.comontosight.aimdpi.com In the context of quinoline synthesis, POCl₃ is often employed to chlorinate quinolinone or hydroxyquinoline precursors. google.commdpi.comrsc.org For example, a 4-hydroxychloroquinoline can be reacted with POCl₃ to introduce a chlorine atom at the 4-position. google.com Similarly, the reaction of hydroxypyrimidines and hydroxypyridines with POCl₃ is a well-established method for preparing the corresponding chloro-derivatives. mdpi.com The reaction of quinazolones with POCl₃ to form chloroquinazolines proceeds in two stages, involving an initial phosphorylation followed by heating to achieve chlorination. nih.gov This reagent is effective for large-scale preparations and can be used with or without a solvent. mdpi.com

The synthesis of 2-chloroquinoline-3-carbaldehydes has been achieved by treating acetanilides with the Vilsmeier reagent, which can be prepared from phosphorus oxychloride and N,N-dimethylformamide (DMF). rsc.org

Acid-catalyzed chlorination provides another avenue for the regioselective introduction of chlorine atoms onto the quinoline ring. The use of elemental chlorine (Cl₂) gas in the presence of a strong acid like sulfuric acid can lead to the formation of chloroquinolines. pjsir.org The chlorination of quinoline in 98% sulfuric acid with chlorine gas and silver sulfate (B86663) as a catalyst yields a mixture of 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline. pjsir.org The product distribution can be influenced by the reaction conditions and the proportions of the reactants. pjsir.org

Thionyl chloride (SOCl₂) is another important chlorinating agent, often used to convert hydroxyl groups to chlorine atoms. researchgate.netacs.org It can be used with a catalytic amount of DMF. reddit.com For instance, 8-aryl-substituted quinoline N-oxides can be regioselectively converted to the corresponding 2-chloroquinolines using thionyl chloride. acs.org

Utilization of Phosphorus Oxychloride (POCl₃) in Chlorination Reactions

Annulation Reactions Involving Substituted Phenols

Annulation reactions offer a powerful method for constructing the quinoline ring system from acyclic or simpler cyclic precursors. By starting with appropriately substituted phenols, it is possible to build the quinoline core with the desired substitution pattern in a regioselective manner.

One notable approach is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. chemicalbook.com By using a substituted aminophenol, such as 2-amino-3-chlorophenol, as the starting material, it is theoretically possible to construct the this compound skeleton directly. However, the harsh conditions of the Skraup synthesis can sometimes limit its applicability to sensitive substrates.

Modern annulation strategies, such as the Danheiser benzannulation, provide a regiocontrolled route to highly substituted phenols. wikipedia.org This reaction involves the thermal combination of a substituted cyclobutenone with a hetero-substituted acetylene. wikipedia.org While not a direct synthesis of quinolines, the principles of constructing substituted aromatic rings can be adapted.

Another relevant strategy involves the dehydrative C-H alkylation and alkenylation of phenols with alcohols, catalyzed by a ruthenium complex, to form ortho-substituted phenols and benzofurans. nih.gov Furthermore, electrooxidative [3+2] annulation between phenols and N-acetylindoles has been developed for the synthesis of benzofuroindolines, demonstrating a modern approach to ring formation under oxidant-free conditions. nih.gov These advanced annulation methods highlight the potential for developing new, highly regioselective routes to complex molecules like this compound.

Condensation of 2-Amino-4-chlorophenol (B47367) with Dicarbonyl Compounds

A primary and effective method for the synthesis of the this compound core structure is through the condensation reaction of 2-amino-4-chlorophenol with various dicarbonyl compounds. This approach is a variation of the well-established Friedländer annulation, a powerful tool for constructing quinoline rings. The reaction involves the acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or a diketone. core.ac.uk

In this specific synthesis, 2-amino-4-chlorophenol serves as the o-aminoaryl precursor. The chlorine atom at the 4-position of the phenol (B47542) ultimately becomes the chloro-substituent at the 8-position of the resulting quinoline ring. The choice of the dicarbonyl compound is crucial as it determines the substitution pattern at the 2 and 3-positions of the quinoline ring. For instance, the use of ethyl acetoacetate (B1235776) would lead to a methyl group at the 2-position and a hydroxyl group at the 3-position (after hydrolysis of the ester).

Role of Catalysts: Ionic Liquids and Brønsted Acids

To enhance the efficiency and environmental friendliness of the condensation reaction, various catalysts have been explored. Both Brønsted acids and ionic liquids have emerged as effective promoters for the synthesis of quinolines.

Brønsted Acids: Traditional acid catalysts like hydrochloric acid and sulfuric acid can be effective but often require harsh reaction conditions and can lead to side reactions and difficult work-up procedures. core.ac.uk Modern Brønsted acid catalysis focuses on using milder and more recyclable options. tandfonline.comunibo.it Examples of such catalysts include:

p-Toluenesulfonic acid (TsOH·H2O): This solid, non-volatile acid is an effective catalyst for Friedländer synthesis, often providing excellent yields under mild conditions. tandfonline.com

o-Benzenedisulfonimide: This organocatalyst is reusable and promotes the reaction in good yields under mild, solvent-free conditions. core.ac.uk

Surface-functionalized graphitic carbon nitride (g-C3N4): By incorporating -COOH and -SO3H groups, this heterogeneous catalyst demonstrates remarkable acceleration in quinoline formation due to its high surface acidity and offers the advantage of being recyclable. nih.gov

These Brønsted acids facilitate the reaction by protonating the carbonyl group of the dicarbonyl compound, thereby activating it for nucleophilic attack by the amino group of 2-amino-4-chlorophenol. This is a key step in the cyclization process leading to the quinoline ring. unibo.itnih.gov

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis. rsc.orgmdpi.comscielo.org.mx Their unique properties, such as low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to volatile organic solvents. rsc.orgscielo.org.mxnih.gov In the context of quinoline synthesis, ionic liquids can act as both the solvent and the catalyst. rsc.org The charged nature of ILs can influence the reaction pathway and enhance reaction rates. scielo.org.mx For instance, dicationic ionic liquids have been successfully used to catalyze the Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, which shares mechanistic similarities with quinoline synthesis. researchgate.net The use of functionalized ionic liquids can also facilitate product isolation and catalyst recycling. rsc.org

Derivatization Strategies for this compound

Once this compound is synthesized, its hydroxyl group at the 3-position and the quinoline ring itself provide reactive sites for further derivatization, allowing for the creation of a diverse library of compounds with potentially enhanced biological activities or material properties.

Synthesis of Ether and Ester Derivatives

The hydroxyl group of this compound can be readily converted into ether and ester functionalities.

Ether Derivatives: Williamson ether synthesis is a common method to prepare ether derivatives. This involves deprotonating the hydroxyl group with a suitable base, such as potassium carbonate, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, reacting this compound with a propyl acetate (B1210297) derivative can yield the corresponding ether.

Ester Derivatives: Esterification can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent. For instance, reacting 5-chloro-8-hydroxyquinoline (B194070) with ethyl chloroacetate (B1199739) in the presence of potassium carbonate under reflux conditions yields ethyl [(5-chloroquinolin-8-yl)oxy]acetate. A similar strategy can be applied to this compound to produce a variety of ester derivatives.

Formation of Hydrazide and Hydrazone Conjugates

Hydrazide and hydrazone derivatives of quinolines are known to possess a wide range of biological activities. researchgate.netmdpi.com The synthesis of these conjugates typically starts from an ester derivative of this compound.

The ester is first reacted with hydrazine (B178648) hydrate, usually in a solvent like ethanol (B145695) at reflux, to produce the corresponding hydrazide. researchgate.netmdpi.com This hydrazide can then be condensed with various aromatic or heterocyclic aldehydes or ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) to form the desired hydrazone conjugates. mdpi.commdpi.com The disappearance of the NH2 stretching bands and the appearance of a C=N stretching band in the IR spectrum, along with NMR data, can confirm the formation of the hydrazone. researchgate.netmdpi.com

Halogenation at Other Positions

The quinoline ring of this compound can undergo further halogenation at other available positions. Electrophilic aromatic substitution reactions, such as bromination, can introduce additional halogen atoms onto the ring. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) can lead to the formation of 7-bromoquinolin-8-ol. mdpi.com Similar reactions could potentially be applied to this compound to introduce bromine or other halogens at positions such as 5 and 7, leading to compounds like 7-bromo-5-chloroquinolin-8-ol (B1266416). cymitquimica.com The reaction conditions would need to be carefully controlled to achieve regioselectivity and avoid the formation of polyhalogenated byproducts.

Optimization of Synthetic Pathways

Catalyst Selection: As discussed, the choice of catalyst can significantly impact the reaction efficiency. Screening different Brønsted acids or ionic liquids can lead to the identification of a catalyst that provides high yields under mild conditions. core.ac.uktandfonline.comnih.gov

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and solvent is critical. For instance, some reactions may proceed more efficiently under microwave irradiation, which can significantly reduce reaction times. scielo.org.mx

Purification Methods: Developing efficient purification techniques, such as recrystallization or column chromatography, is essential for obtaining the desired compound in high purity.

Green Chemistry Principles: Incorporating principles of green chemistry, such as using non-toxic solvents, recyclable catalysts, and minimizing energy consumption, is an important aspect of modern synthetic optimization. rsc.orgscielo.org.mx

By systematically evaluating these factors, synthetic routes can be refined to be more efficient, sustainable, and scalable. nih.govfairlystable.org

Reaction Yield Enhancement Protocols

Improving the reaction yield is a primary objective in the synthesis of quinoline derivatives. Researchers have explored various strategies, from optimizing reaction conditions in established methods to employing novel catalytic systems and energy sources.

Classic methods such as the Skraup and Döebner-von Miller reactions are continuously being refined. In the Skraup reaction, factors like temperature and the choice of oxidizing agent significantly influence the yield. numberanalytics.com While higher temperatures can increase reaction rates, they may also promote the formation of side products. numberanalytics.com Similarly, for the Döebner-von Miller reaction, modifying the catalyst has proven effective. The use of a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions has led to a notable increase in product yields, reaching as high as 89% for certain derivatives. clockss.org Another approach involves a one-pot synthesis using twin catalysts, ferric chloride supported on silica (B1680970) ('silferc') and zinc chloride, which has been shown to improve yields from the 28-45% range of conventional methods to 55-65%. google.com

Modern techniques have also been successfully applied. Ultrasound-assisted synthesis, for instance, can enhance reaction rates and yields by improving mass and heat transfer. ijpsjournal.comtandfonline.com Studies on the synthesis of 7-chloroquinoline (B30040) derivatives using ultrasound irradiation reported good to excellent yields, typically in the range of 78-89%. semanticscholar.org Microwave-assisted synthesis is another method used to shorten reaction times and improve yields.

The choice of reactants and reaction medium is also crucial. A robust method utilizing acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates in a solvent-free medium has provided moderate to good yields of quinoline products. researchgate.net In other syntheses, a one-pot process was developed from aryldiazonium salts, alkenes, and nitriles to produce 3-hydroxyquinolines, with yields for specific chlorinated derivatives ranging from 50% to 69%. rsc.org For substitution reactions, the use of specific mediators like PdCl₂ in the presence of triethylamine (B128534) and triphenylphosphine (B44618) has resulted in yields as high as 87%. rsc.org

Continuous-flow synthesis offers a scalable and optimized alternative. In one study, optimizing a continuous process by increasing reactant concentrations from 0.1 M to 1 M dramatically increased the conversion rate from 9% to 72%, ultimately achieving an isolated yield of 78%. beilstein-journals.org

Method/StrategyCatalyst/ReagentConditionsReported YieldReference
Improved Döebner-von MillerAg(I)-exchanged Montmorillonite K10Solvent-free, conventional heatingUp to 89% clockss.org
One-pot Synthesis'Silferc' and Zinc ChlorideOne-pot procedure55-65% google.com
Ultrasound-Assisted Synthesis-Ethanol, reflux, 90°C, 30 min78-89% tandfonline.comsemanticscholar.org
Continuous-Flow Synthesis-Increased reactant concentration (1 M)78% beilstein-journals.org
Substitution ReactionPdCl₂CH₃CN, triethylamine, triphenylphosphine, 80°C87% rsc.org
Friedlander AnnulationHClWater as solvent77-95% rsc.org

Purity Profile Improvement in Synthesis

Ensuring a high purity profile for the final product is as important as achieving a high yield. Impurities often arise from side reactions, poor selectivity, or residual starting materials. Several strategies focus on minimizing byproduct formation during the reaction and effectively purifying the crude product.

One of the key challenges in the synthesis of halogenated quinolines is achieving regioselectivity. Chemical halogenation can be unspecific and produce a mixture of products, complicating the purification process. usu.edu A more selective approach is biological halogenation, which uses flavin-dependent halogenase enzymes. These enzymes can specifically halogenate hydroxyquinolines, leading to cleaner reactions and simpler purification. usu.edu For example, the halogenase Rdc2 has been shown to selectively convert 3-hydroxyquinoline (B51751) to 3-hydroxy-4-chloroquinoline. usu.edu

Catalyst selection also plays a role in improving purity. The use of an Ag(I)-exchanged Montmorillonite K10 catalyst in the Döebner-von Miller reaction was found to result exclusively in the formation of the desired product, thereby simplifying purification. clockss.org

Post-synthesis purification is essential for removing any remaining impurities. Common techniques include column chromatography and recrystallization. chemicalbook.com

Column Chromatography : This is a widely used method for purifying quinoline derivatives. Crude products are often purified by column chromatography over silica gel, eluting with solvent mixtures such as hexane (B92381) and ethyl acetate. clockss.orgchemicalbook.com Flash chromatography is also employed. nih.gov

Recrystallization : This technique is effective for obtaining high-purity crystalline products. A patent for the purification of a crude 8-hydroxyquinoline product describes a method involving dissolution in a chloroparaffin (B33725) solvent, cooling to filter out impurities, followed by concentration of the filtrate to yield a product with 99.0% purity. google.com This process effectively removes isomers like 5-hydroxyquinoline. google.com Another procedure involves recrystallization from ethanol.

Acid-Base Purification : A multi-step process can be used to purify crude products. One patented method involves dissolving the crude filter cake in a hydrochloric acid solution, decolorizing with activated carbon, and then precipitating the product as a hydrochloride salt by adding sodium chloride. patsnap.com This salt is then filtered and neutralized with sodium hydroxide to yield the purified final product. patsnap.com Washing the crude product with basic solutions like 10% NaOH can also be part of the purification protocol. nih.gov

Purification TechniqueDescriptionTarget Impurities/IssuesReference
Biological HalogenationUse of flavin-dependent halogenases (e.g., Rdc2) for selective chlorination.Poor regioselectivity and byproducts from chemical halogenation. usu.edu
Column ChromatographySeparation of the crude product on a silica gel column using solvent gradients (e.g., Hexane:EtOAc).Side products, unreacted starting materials. clockss.orgchemicalbook.com
Recrystallization from SolventDissolving crude product in a suitable solvent (e.g., chloroparaffin, ethanol) and inducing crystallization.Isomeric impurities (e.g., 5-hydroxyquinoline), byproducts. google.com
Acid-Base TreatmentDissolving in acid, decolorizing, precipitating as a salt, and neutralizing to obtain the pure product.Colored impurities, various byproducts. patsnap.com

Chemical Reactivity and Transformation Mechanisms of 8 Chloroquinolin 3 Ol

Reactivity of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring possesses a lone pair of electrons not involved in the aromatic system, which fundamentally influences its chemical character. ecorfan.org

Basicity and Protonation Behavior

Quinoline is a weak tertiary base, with a pKa of approximately 4.9, capable of forming salts with acids. ecorfan.org The basicity of 8-Chloroquinolin-3-ol is modulated by the electronic effects of its substituents. The chlorine atom at the C-8 position is an electron-withdrawing group, which tends to decrease the electron density on the ring system and, consequently, the basicity of the nitrogen atom. Conversely, the hydroxyl group at the C-3 position is an electron-donating group, which can increase electron density through resonance, potentially enhancing the basicity of the nitrogen. The net effect on the pKa is a balance of these opposing influences.

In an acidic medium, the nitrogen atom is the primary site of protonation. rsc.orgyoutube.com This protonation forms a quinolinium cation. The stability of this cation is crucial in many of the molecule's reactions. The process of protonation is a key step in understanding acid-base reactions involving this compound. youtube.com

Electrophilic Attack Mechanisms

The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to attack by electrophiles. This reactivity is characteristic of pyridine (B92270) and its derivatives. uop.edu.pk Reactions with alkyl halides, for instance, would lead to the formation of quaternary quinolinium salts. The mechanism involves the direct attack of the nitrogen's lone pair on the electrophilic species.

Nucleophilic and Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being heavily influenced by the existing substituents and reaction conditions. ecorfan.orguop.edu.pk

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the quinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. uop.edu.pk Such reactions typically require vigorous conditions. uop.edu.pk In strongly acidic media, where the nitrogen is protonated to form the quinolinium ion, the ring system is even more strongly deactivated. pjsir.org

Substitution typically occurs on the benzene ring portion at positions C-5 and C-8. uop.edu.pkpjsir.orgquora.com In the case of this compound, the directing effects of the chloro and hydroxyl groups must be considered.

-Cl group (at C-8): Deactivating, ortho-, para-director.

-OH group (at C-3): Activating, ortho-, para-director.

The interplay of these groups directs incoming electrophiles. The C-8 position is already occupied. The hydroxyl group strongly activates the C-2 and C-4 positions for electrophilic attack. The chloro group deactivates the ring but would direct to the C-7 (ortho) and C-5 (para) positions. Therefore, the most likely positions for further electrophilic substitution would be C-4, C-5, and C-7, depending on the specific reaction conditions and the nature of the electrophile.

SubstituentPositionElectronic EffectDirecting InfluenceActivated Positions
-OHC-3Activating (Resonance)ortho, paraC-2, C-4
-ClC-8Deactivating (Inductive)ortho, paraC-7, C-5

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups on an aromatic ring containing a good leaving group. masterorganicchemistry.comlibretexts.org The quinoline ring, particularly the pyridine part, is inherently electron-deficient and can be susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. uop.edu.pk For this compound, the chlorine atom at C-8 can potentially act as a leaving group in a nucleophilic substitution reaction. wikipedia.org The presence of the electron-withdrawing quinoline nitrogen activates the entire ring system towards nucleophilic attack compared to a simple chlorobenzene. Such reactions can be used to introduce various functional groups at the C-8 position by displacing the chloride ion with a suitable nucleophile.

Redox Chemistry of this compound

Redox reactions involve the transfer of electrons, leading to a change in the oxidation states of the atoms within the molecule. khanacademy.orglibretexts.org

Oxidative Transformations and Product Characterization

The hydroxyl group and the aromatic rings of this compound are potential sites for oxidation.

Reactions with Potassium Permanganate (B83412) (KMnO₄)

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing a wide array of organic functional groups. libretexts.orgresearchgate.net Its reactivity with this compound would primarily target the secondary alcohol group at the C-3 position.

Under controlled conditions, the secondary hydroxyl group (-OH) at the C-3 position is expected to be oxidized to a ketone (C=O), yielding 8-chloroquinoline-3(4H)-one. This is a common transformation for secondary alcohols when treated with strong oxidizing agents like KMnO₄. libretexts.org

Under more forceful conditions (e.g., higher temperature, concentrated reagent), KMnO₄ can cause oxidative cleavage of the aromatic rings. libretexts.org This would lead to the degradation of the quinoline structure into smaller carboxylic acid fragments. The specific products would depend on the exact conditions, but this reaction pathway represents an exhaustive oxidation of the molecule. libretexts.orgnitrkl.ac.in

Reaction ConditionsSite of OxidationPotential ProductReaction Type
Mild/ControlledC-3 Hydroxyl Group8-Chloroquinoline-3(4H)-oneOxidation of secondary alcohol to ketone
Harsh/ForcedQuinoline Ring SystemCarboxylic acid fragmentsOxidative cleavage of aromatic rings

Chromium Trioxide (CrO₃)-Mediated Oxidations

The oxidation of this compound, which can be classified as a secondary alcohol, can be effectively achieved using chromium (VI) reagents such as chromium trioxide (CrO₃). libretexts.org When CrO₃ is used in an acidic aqueous solution, typically with sulfuric acid, it forms chromic acid (H₂CrO₄), the active oxidant in what is known as the Jones oxidation. alfa-chemistry.comchemistrysteps.com This powerful oxidizing agent readily converts secondary alcohols into ketones. chadsprep.com

The reaction mechanism proceeds through several steps. Initially, the alcohol's oxygen atom attacks the chromium atom of the chromic acid, forming a chromate (B82759) ester intermediate. chemistrysteps.com In the subsequent step, a base (such as water) abstracts the proton from the carbon bearing the hydroxyl group (the α-hydrogen). This initiates an E2-type elimination, where the C-H bond breaks, a C=O double bond forms, and the chromium species, now reduced from Cr(VI) to Cr(IV), acts as a leaving group. libretexts.orgchemistrysteps.com

For this compound, this oxidation is expected to yield 8-chloroquinoline-3(4H)-one. The reaction transforms the hydroxyl group at the 3-position into a carbonyl group, altering the electronic and structural properties of the quinoline ring.

Table 1: Predicted Outcome of CrO₃ Oxidation This table is interactive. Click on the headers to sort.

Reactant Reagent Predicted Product Product Class

Reductive Pathways and Hydrogenation Products

The reduction of this compound can proceed via different pathways depending on the reducing agent employed, primarily affecting the quinoline ring system and the chloro-substituent.

Catalytic Hydrogenation using Palladium-on-Carbon (H₂/Pd-C)

Catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst is a versatile reduction method. masterorganicchemistry.com This heterogeneous catalyst is highly effective for the reduction of various functional groups, including the double bonds within aromatic systems and the hydrogenolysis (cleavage by hydrogen) of carbon-halogen bonds. masterorganicchemistry.com

When applied to this compound, two primary transformations are possible:

Hydrogenation of the Quinoline Ring: The pyridine portion of the quinoline system is generally more susceptible to hydrogenation than the benzene ring. This would lead to the formation of 8-chloro-1,2,3,4-tetrahydroquinolin-3-ol.

Dechlorination: The C-Cl bond at the 8-position can be cleaved via hydrogenolysis, where the chlorine atom is replaced by a hydrogen atom. This process would yield quinolin-3-ol.

The reaction conditions, such as temperature, pressure, and the presence of catalyst poisons, can be tuned to favor one pathway over the other. organic-chemistry.org For instance, the use of a catalyst poison like diphenylsulfide can suppress hydrogenolysis, allowing for the selective hydrogenation of other functionalities. organic-chemistry.org Complete reduction would result in the formation of 1,2,3,4-tetrahydroquinolin-3-ol.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent, but its reactivity is highly specific. numberanalytics.com It is exceptionally effective at reducing polar double bonds found in carbonyl compounds (aldehydes, ketones, esters, carboxylic acids) to alcohols. numberanalytics.comlibretexts.org

However, LiAlH₄ does not typically reduce isolated non-polar carbon-carbon double bonds or aromatic rings under standard conditions. libretexts.org The reaction of LiAlH₄ with an alcohol, such as this compound, would primarily involve an acid-base reaction where the hydride ion deprotonates the hydroxyl group, releasing hydrogen gas. For this reason, such reactions must be conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk

While LiAlH₄ is a powerful reductant, its application to this compound is not expected to reduce the aromatic carbocyclic ring. Reduction of the heterocyclic pyridine ring is possible, though less common than with catalytic hydrogenation. Therefore, the primary product under typical conditions would be the lithium alkoxide salt of this compound, which upon aqueous workup would regenerate the starting alcohol.

Structural Elucidation of Hydrogenated Analogs

The structures of the potential hydrogenation products would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be crucial for identifying the products. The hydrogenation of the pyridine ring to form 8-chloro-1,2,3,4-tetrahydroquinolin-3-ol would be indicated by the appearance of new signals in the aliphatic region (typically 1.5-4.0 ppm) and the disappearance of aromatic proton signals corresponding to the reduced ring. Dechlorination would result in a change in the splitting patterns and chemical shifts of the remaining aromatic protons on the benzene ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would precisely determine the molecular weight and elemental composition of the products. Dechlorination would be confirmed by a mass loss corresponding to the replacement of a chlorine atom with a hydrogen atom. Hydrogenation of the ring would be identified by a mass increase corresponding to the addition of four hydrogen atoms.

Infrared (IR) Spectroscopy: This technique would confirm the retention of the hydroxyl group, identified by its characteristic broad O-H stretching band (around 3200-3600 cm⁻¹).

Photochemical Reactivity

The interaction of this compound with ultraviolet (UV) light can induce specific chemical transformations, most notably affecting the carbon-chlorine bond.

UV-Induced Dechlorination Processes

Aryl chlorides are known to undergo photochemical reactions upon exposure to UV radiation. nih.gov The primary process for this compound under UV light is expected to be the homolytic cleavage of the C-Cl bond. The energy absorbed from the UV light can excite the molecule to a higher energy state, leading to the breaking of the relatively weak carbon-chlorine bond.

This cleavage generates an 8-quinolin-3-ol radical and a chlorine radical. The highly reactive quinolinyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor molecule in the reaction mixture to form the dechlorinated product, quinolin-3-ol. nih.gov This type of photostimulated reaction represents a potential pathway for the targeted dehalogenation of chlorinated aromatic compounds. researchgate.net

Ring-Opening Reactions under Photolytic Conditions

The quinoline ring system, while generally stable, can undergo ring-opening reactions under specific energetic conditions such as photolysis, particularly when substituted with photoreactive groups. Research on related quinoline derivatives provides insight into potential photolytic pathways. For instance, studies on a chloroquine-derived photoaffinity probe featuring a 3-azido group demonstrated that the compound undergoes facile cleavage upon exposure to UV light (254 nm). mdpi.comsemanticscholar.org This process involves the formation of a highly reactive nitrene intermediate from the azide (B81097) group. mdpi.com

In some cases, the reaction conditions can lead to the cleavage of the quinoline ring itself. In the synthesis of a chloroquine (B1663885) derivative, the use of the strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures (125 °C) resulted in a significant yield of a ring-opened DBU adduct. mdpi.comsemanticscholar.org While not a photolytic reaction, this demonstrates the susceptibility of the quinoline ring to cleavage under certain nucleophilic attacks. The photolysis of triazole derivatives, another class of heterocyclic compounds, can also proceed via ring-opening and extrusion of nitrogen gas (N₂), often mediated by transition metals or photolysis, to generate various other heterocyclic structures. researchgate.netresearchgate.net Although direct studies on the photolytic ring-opening of this compound are not extensively documented, these examples from related structures suggest that the introduction of a photolabile group could make the this compound scaffold susceptible to similar ring-opening transformations.

Metal Chelation and Complex Formation

This compound belongs to the 8-hydroxyquinoline (B1678124) (8-HQ) family of compounds, which are renowned for their ability to act as potent metal ion chelators. scirp.orgnih.gov The defining characteristic of 8-hydroxyquinolines as ligands is their structure as monoprotic, bidentate chelating agents. scirp.orgmdpi.com Chelation occurs through the coordination of a metal ion with two donor atoms within the ligand: the nitrogen atom of the heterocyclic ring and the oxygen atom of the deprotonated hydroxyl group. scirp.orgresearchgate.net This forms a stable five-membered ring structure with the metal ion.

The close proximity of the hydroxyl group and the heterocyclic nitrogen is unique to the 8-hydroxyquinoline isomer and is crucial for its chelating ability. nih.gov The presence of the chlorine atom at the 8-position is expected to influence the electronic properties of the quinoline ring and the acidity of the hydroxyl group, thereby modulating the stability and selectivity of the metal complexes formed. nih.gov Structure-activity relationship studies on various quinolin-8-ols have shown that halogen substitution can significantly impact chelation efficacy. nih.gov Specifically, dihalogen substitution has been found to improve the chelation of calcium and magnesium ions. nih.gov Therefore, this compound is expected to function as a bidentate ligand, forming stable complexes with a variety of metal ions. mdpi.comnih.gov

The stoichiometry of metal complexes formed with 8-hydroxyquinoline ligands can vary depending on the metal ion's charge, coordination number, and the reaction conditions. Commonly, 8-HQ and its derivatives form complexes with metal-to-ligand (M:L) molar ratios of 1:1 and 1:2. researchgate.net For many divalent metal ions (M²⁺), such as Ni²⁺, Cu²⁺, Co²⁺, and Mn²⁺, 1:2 complexes are frequently synthesized, leading to square planar or octahedral geometries. scirp.orgresearchgate.net

However, other stoichiometries are also observed. For example, trivalent metal ions like Al(III), Ga(III), and In(III) have been shown to form stable 1:3 (M:L) complexes with 8-hydroxyquinoline-5-sulfonate. rsc.org The stability of these chelate complexes is a key characteristic. The chelate effect, which describes the enhanced stability of complexes with multidentate ligands compared to those with monodentate ligands, is a primary driving force. numberanalytics.com This stability can be influenced by factors such as pH, as the hydroxyl group must be deprotonated to coordinate effectively with the metal ion. nih.gov The stability of the complexes can be reduced in acidic pH. nih.gov Furthermore, halogen substitution, as seen in this compound, can lead to the formation of stable complexes even in acidic conditions. nih.gov

Metal IonLigandCommon Stoichiometry (M:L)Resulting GeometryReference
Divalent Metals (Ni²⁺, Cu²⁺, Co²⁺)8-Hydroxyquinoline1:2Square Planar / Octahedral scirp.org, researchgate.net
Trivalent Metals (Al³⁺, Ga³⁺, In³⁺)8-Hydroxyquinoline-5-sulfonate1:3Mer/Fac Isomers rsc.org

Conversely, chelation can also enhance the biological activity and reactivity of the quinoline molecule itself. nih.gov Many of the pharmacological activities attributed to 8-hydroxyquinoline derivatives are derived directly from their ability to chelate and transport metal ions. nih.gov For instance, the formation of a metal complex can increase the lipophilicity of the molecule, potentially facilitating its transport across biological membranes. Once inside cells, the complex can disrupt metal homeostasis or interact with biological targets. The cytotoxic activity of some 8-HQ derivatives has been shown to be enhanced in the presence of metal ions like copper and zinc. nih.gov Chelation modifies the electronic and steric properties of the metal center, which can tune its reactivity for specific applications. numberanalytics.com

Stoichiometry and Stability of Metal Complexes

Comparative Reactivity Studies with Positional Isomers

The reactivity of substituted quinolines is highly dependent on the specific positions of the functional groups on the ring system. Comparing this compound to its positional isomers reveals significant differences in chemical behavior, from physical properties to reactivity in chemical syntheses and metal chelation.

Studies on different chloro-substituted quinolinols show how isomerism impacts molecular properties. For example, a comparative analysis of 4-chloroquinolin-3-ol (B1606582) and 5-chloroquinolin-3-ol (B2911830) revealed differences in molecular planarity, the strength of intramolecular hydrogen bonding, and melting points, with the 4-chloro isomer having a lower melting point (162°C vs. 198°C).

The reactivity of the chlorine atom itself is highly sensitive to its position. In palladium-catalyzed amination reactions involving various dichloroquinolines, the chlorine at position 2 was found to be more reactive than the chlorine at position 6, while the chlorine at position 4 also showed distinct reactivity due to steric and electronic effects. researchgate.net For instance, the reaction of 2,8-dichloroquinoline (B1298113) with an amine selectively substituted the more reactive chlorine atom at the 2-position first. researchgate.net This demonstrates that the chlorine atom in this compound would have a different susceptibility to nucleophilic substitution compared to an isomer like 2-chloroquinolin-8-ol.

Chelation ability is also strongly influenced by isomerism. The defining feature of 8-hydroxyquinolines is the proximity of the hydroxyl group to the ring nitrogen, enabling bidentate chelation. nih.govmdpi.com An isomer like 7-chloroquinolin-4-ol would not possess this same potent chelating structure. ambeed.com Even among chelating isomers, substitution patterns matter. A study comparing 8-hydroxyquinoline to its 5-chloro derivative found that this specific substitution did not improve the chelation of Ca²⁺ or Mg²⁺, indicating that the position and nature of substituents finely tune the chelating properties. nih.gov

Isomer ComparisonPropertyObservationReference
4-Chloroquinolin-3-ol vs. 5-Chloroquinolin-3-ol Melting Point4-Cl isomer has a lower melting point (162°C vs 198°C).
Molecular Geometry4-Cl isomer shows reduced planarity compared to the 5-Cl isomer.
2,8-Dichloroquinoline Chemical ReactivityChlorine at position 2 is more reactive to amination than chlorine at position 8. researchgate.net
8-Hydroxyquinoline vs. 5-Chloro-8-hydroxyquinoline (B194070) Chelation5-chloro substitution did not enhance Ca²⁺ or Mg²⁺ chelation. nih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Quantum Chemical Descriptors

Theoretical calculations provide significant insights into the global and local chemical activity, as well as the properties of molecules, including their nucleophilic and electrophilic nature. researchgate.net

Density Functional Theory (DFT) Investigations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. ajchem-a.comnih.gov The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such investigations, providing reliable geometric and electronic parameters. researchgate.net These studies are crucial for understanding the fundamental characteristics of molecules like 8-Chloroquinolin-3-ol.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. A higher HOMO energy indicates a greater tendency for electron donation, while a lower LUMO energy suggests a greater capacity for electron acceptance. ajchem-a.com

The distribution of HOMO and LUMO densities reveals the regions of a molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the π-system of the quinoline ring. mdpi.com This analysis of charge transfer within the molecule is a key aspect of understanding its reactivity. dergipark.org.tr

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity of a molecule. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. ajchem-a.comirjweb.com Conversely, a large HOMO-LUMO gap suggests high stability and low reactivity. irjweb.com The energy gap is a key factor in determining the molecule's polarizability and its potential for intramolecular charge transfer. irjweb.com

For similar quinoline derivatives, the energy gap has been shown to influence their reactivity towards biological targets. mdpi.com A smaller ΔE value generally correlates with increased reactivity. ajchem-a.com

Global and local reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. chemrxiv.orgjmcs.org.mx These descriptors include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ajchem-a.com

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. ajchem-a.comirjweb.com

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. ajchem-a.com

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net These descriptors are essential for understanding the regioselectivity of chemical reactions. researchgate.net

ParameterDefinitionFormula
Ionization Potential (I)The minimum energy required to remove an electron from a molecule.I ≈ -EHOMO
Electron Affinity (A)The energy released when an electron is added to a molecule.A ≈ -ELUMO
Chemical Potential (μ)Describes the escaping tendency of electrons.μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η)Resistance to charge transfer.η = (ELUMO - EHOMO) / 2
Chemical Softness (S)The reciprocal of hardness.S = 1 / (2η)
Electrophilicity Index (ω)Propensity to accept electrons.ω = μ2 / (2η)
Energy Gap (ΔE) Determination and Reactivity Prediction

Natural Bond Orbital (NBO) Analysis

The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is a key output of this analysis. uni-muenchen.de For example, interactions involving lone pairs on heteroatoms (like oxygen and nitrogen) and antibonding orbitals (σ* or π*) of adjacent bonds can be significant. NBO analysis helps in understanding charge delocalization, hybridization of atoms, and the nature of intramolecular bonding. icm.edu.pl

Atoms in Molecule (AIM) Charge Distribution Analysis

The Atoms in Molecule (AIM) theory, developed by Richard Bader, provides a method for partitioning the electron density of a molecule into atomic basins. This analysis allows for the calculation of atomic charges and provides insights into the nature of chemical bonds and intermolecular interactions. researchgate.net The topological properties of the electron density at bond critical points reveal the strength and character of the bonds. AIM analysis is a valuable tool for understanding charge distribution and bonding in complex molecules. researchgate.net

Spectroscopic Property Simulations and Predictions

Computational simulations are instrumental in predicting and interpreting the spectroscopic signatures of this compound. By modeling the molecule's response to electromagnetic radiation, researchers can assign experimental spectra with high accuracy and understand the underlying electronic and vibrational transitions.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups and vibrational modes of a molecule. DFT calculations are widely employed to simulate these spectra. nih.gov Typically, the geometry of this compound is first optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.govresearchgate.net

Following optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the computational method, improving agreement with experimental data. nih.gov The simulations allow for a detailed assignment of vibrational modes based on the Potential Energy Distribution (PED). nih.gov For this compound, key vibrational modes would include the O-H stretching and bending vibrations, C-Cl stretching, and various stretching and bending modes of the quinoline ring system. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table presents typical frequency ranges for the vibrational modes of this compound, as predicted by DFT calculations on analogous quinoline derivatives.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Type of Vibration
ν(O-H)Hydroxyl~3400-3600Stretching
δ(O-H)Hydroxyl~1300-1400In-plane bending
ν(C-Cl)Chloro~600-800Stretching
ν(C=N)Quinoline Ring~1500-1600Stretching
ν(C=C)Quinoline Ring~1400-1550Stretching
Aromatic ν(C-H)Quinoline Ring~3000-3100Stretching

Ultraviolet-Visible (UV-Vis) Spectra Prediction

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com These calculations, performed on the optimized ground-state geometry, yield the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the absorption bands. mdpi.com

The predicted UV-Vis spectrum arises from electronic transitions between molecular orbitals, primarily π→π* and n→π* transitions within the conjugated quinoline system. mdpi.com To simulate the effect of different environments, the Polarizable Continuum Model (PCM) can be used to model solvents like ethanol (B145695) or water, which often leads to shifts in the absorption maxima (solvatochromism). mdpi.comeurjchem.com

Table 2: Predicted UV-Vis Absorption Data for this compound This table shows hypothetical absorption wavelengths and electronic transitions for this compound based on TD-DFT calculations for similar molecules.

Solvent PhasePredicted λmax (nm)Oscillator Strength (f)Dominant Electronic Transition
Gas~315> 0.1HOMO → LUMO (π→π)
Ethanol~325> 0.1HOMO → LUMO (π→π)
Water~328> 0.1HOMO → LUMO (π→π*)

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure verification. The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is the standard approach for predicting ¹H and ¹³C NMR spectra. researchgate.netmdpi.com The calculations are performed on the optimized molecular structure, and the resulting magnetic shielding tensors are used to determine the chemical shifts relative to a reference compound like Tetramethylsilane (TMS). dergipark.org.tr

These theoretical predictions are highly valuable for assigning the signals in experimental spectra, especially for complex aromatic systems like the quinoline ring in this compound. mdpi.com Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or intermolecular interactions not fully captured by the gas-phase calculation. uni-bonn.de

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides illustrative chemical shift values calculated using the GIAO method for the this compound structure.

Atom PositionNucleusPredicted Chemical Shift (ppm)
C2¹³C~148
C3¹³C~155 (hydroxyl bearing)
C4¹³C~110
C5¹³C~128
C6¹³C~122
C7¹³C~127
C8¹³C~135 (chloro bearing)
C4a¹³C~138
C8a¹³C~145
H2¹H~8.5
H4¹H~7.2
H5¹H~7.6
H6¹H~7.3
H7¹H~7.5
3-OH¹H~9.5 (phenolic)

Optical Properties (Linear and Non-linear)

The interaction of a molecule with an external electric field gives rise to its optical properties. DFT calculations can be used to determine both linear and non-linear optical (NLO) parameters. nih.gov Linear properties include the molecular dipole moment (μ) and the average linear polarizability (α). researchgate.net

Non-linear optical properties, such as the first-order hyperpolarizability (β), are of significant interest for applications in optoelectronics and materials science. mdpi.comfrontiersin.org Molecules with large hyperpolarizability values can be used for technologies like frequency doubling of light. mdpi.com The NLO properties of this compound would be calculated using DFT methods to evaluate its potential as an NLO material. researchgate.net

Table 4: Calculated Optical Properties of this compound This table contains representative theoretical values for the optical properties of this compound.

PropertySymbolCalculated ValueUnit
Dipole Momentμ~2.5 - 3.5Debye
Mean Polarizability⟨α⟩~150 - 170a.u. (esu cm²)
First Hyperpolarizabilityβ_totalVaries significantly with methoda.u. (esu cm⁵)

Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with its environment, particularly with solvent molecules, is crucial for predicting its behavior in solution. Computational models can simulate these complex interactions.

Molecular Dynamics (MD) simulations provide a dynamic picture of a solute and its surrounding solvent molecules. nih.gov In a typical setup, a single this compound molecule is placed in a periodic box filled with explicit solvent molecules (e.g., water). The system's evolution is then simulated over time by solving Newton's equations of motion for all atoms. mpg.de

These simulations can reveal detailed information about the structure of the solvation shell around the molecule. rsc.org For this compound, MD simulations would be particularly useful for studying the hydrogen bonding network involving the hydroxyl group (-OH), the quinoline nitrogen, and the surrounding water molecules. scirp.org Analysis of radial distribution functions from the simulation trajectory can quantify the average distance and number of solvent molecules in the first solvation shell, offering insights into the compound's solubility and local structure in solution. osti.gov

Polarizable Continuum Models (PCM) and Density-Based Solvation Models (SMD)

Theoretical studies of this compound and its derivatives often employ advanced computational models to simulate the effects of a solvent environment on the molecule's properties. The Polarizable Continuum Model (PCM) and the Density-Based Solvation Model (SMD) are two such powerful tools. wikipedia.orggithub.io

PCM methods treat the solvent as a continuous, polarizable medium rather than as individual molecules. wikipedia.org This approach, particularly the integral equation formalism (IEF-PCM) and the conductor-like PCM (C-PCM), allows for the calculation of molecular properties in solution, which is more representative of real-world chemical and biological systems. q-chem.commdpi.complos.org These models create a solute cavity within the solvent reaction field, providing a more realistic depiction of the molecular shape. q-chem.com The interaction between the solute and the solvent is then described by the apparent surface charges. plos.org

The SMD model is a universal continuum solvation model that is applicable to any charged or uncharged solute in any solvent. github.io It is based on the solute's electron density and is parameterized to accurately predict solvation free energies. github.ioresearchgate.net The SMD model can be used with various basis sets and, like PCM, accounts for the electrostatic interactions between the solute and the solvent. q-chem.com For instance, in computational studies of similar chloroquinoline compounds, these models help to understand how the electron-withdrawing nature of the chlorine atom polarizes the aromatic system, thereby influencing intermolecular interactions.

Table 1: Comparison of PCM and SMD Solvation Models

FeaturePolarizable Continuum Model (PCM)Density-Based Solvation Model (SMD)
Basic Principle Models the solvent as a polarizable dielectric continuum. wikipedia.orgBased on the quantum mechanical charge density of the solute interacting with a continuum solvent. github.io
Cavity Definition Typically constructed from a union of atom-centered spheres. q-chem.comUses the full solute electron density without defining partial atomic charges. researchgate.net
Applicability Widely used for various solutes and solvents. wikipedia.orgConsidered a "universal" model for any solute in any solvent with known key descriptors. github.io
Key Output Solvation free energy, energies and gradients at Hartree-Fock and DFT levels. wikipedia.orgFree energy of solvation, partition coefficients. q-chem.com
Common Variants IEF-PCM, C-PCM. q-chem.commdpi.comOften used with IEF-PCM for bulk electrostatics. researchgate.net

Hydrogen Bonding Interactions

The hydrogen bonding capabilities of this compound are critical to its chemical behavior and biological activity. The hydroxyl group (-OH) at the 3-position can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Studies on similar molecules, such as hydroxyl-functionalized pyridinium (B92312) cations, demonstrate the versatility of hydrogen bonding interactions, which can be either intramolecular or intermolecular. d-nb.info In the solid state, intermolecular hydrogen bonds are often the primary interactions responsible for the crystalline structure. For example, in cinnamic acid derivatives, strong O-H···O hydrogen bonds lead to the formation of dimers, which are then interconnected by weaker C-H···O interactions. core.ac.uk

The strength and geometry of these hydrogen bonds are crucial. For instance, in complexes of 8-substituted purine (B94841) derivatives, stabilization energies vary depending on the number and type of hydrogen bonds formed. nih.gov Computational methods like Natural Bond Orbital (NBO) analysis can quantify the strength of these interactions, revealing significant charge transfer and stabilization energies. mdpi.com For this compound, the interplay between the electron-withdrawing chlorine atom and the hydrogen-bonding hydroxyl and quinoline nitrogen groups will significantly influence its interaction with biological macromolecules.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. longdom.org These approaches aim to establish a correlation between the chemical structure of a molecule and its biological activity. longdom.org

For quinoline derivatives, SAR studies have revealed that modifications to the quinoline nucleus can significantly impact their pharmacological properties. researchgate.net For example, the position and nature of substituents on the quinoline ring can influence activity. researchgate.net In some cases, the presence of a halogen atom can increase lipophilicity and, consequently, biological activity. mdpi.com

QSAR models take this a step further by developing mathematical relationships between physicochemical properties (descriptors) and biological activity. longdom.org These models are used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. dergipark.org.tr For quinoline derivatives, QSAR studies have been successfully applied to predict their anti-tuberculosis, anti-cancer, and antiviral activities. nih.govresearchgate.net Descriptors commonly used in these models include molecular weight, molar volume, electronegativity, and partition coefficients. longdom.org

Table 2: Key Concepts in SAR and QSAR

ConceptDescription
Structure-Activity Relationship (SAR) An approach to identify the relationship between a compound's chemical structure and its biological activity. longdom.org
Quantitative Structure-Activity Relationship (QSAR) A computational technique that develops mathematical models to correlate structural properties with biological activity. longdom.org
Molecular Descriptors Physicochemical properties used in QSAR models, such as molecular weight, logP, and electronic properties. longdom.orgdergipark.org.tr
Model Validation The process of assessing the predictive ability of a QSAR model, often using an external set of compounds. mdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a crucial tool in drug design for understanding how a ligand, such as this compound, might interact with a protein target at the atomic level. physchemres.org

Docking studies on quinoline derivatives have been instrumental in elucidating their mechanisms of action. researchgate.net These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site. researchgate.net For instance, in the context of anticancer activity, docking studies have helped to understand how quinoline derivatives bind to enzymes like DNA gyrase or kinases. researchgate.netnih.gov

The results of molecular docking are often expressed as a scoring function, which estimates the binding affinity (e.g., binding energy or inhibitory constant, Ki). nih.gov These scores, along with a visual analysis of the binding pose, provide valuable insights for the rational design of more potent and selective inhibitors. For this compound, docking studies would be essential to predict its potential biological targets and to guide the synthesis of analogues with improved activity.

Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of 8-Chloroquinolin-3-ol. The electron ionization mass spectrum (EI-MS) provides key data for confirming the compound's identity. The molecular ion peak [M]⁺ is observed, and its isotopic pattern is characteristic of a molecule containing one chlorine atom.

The molecular weight of this compound is 179.60 g/mol . amadischem.com In mass spectrometry, the molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) of approximately 179. The presence of the chlorine isotope ³⁷Cl results in a smaller [M+2]⁺ peak at m/z 181, with an intensity ratio of about 1:3 relative to the [M]⁺ peak, which is a distinctive signature for monochlorinated compounds.

Fragmentation of the molecular ion is an energetically driven process that yields smaller, stable charged fragments. chemguide.co.uk Common fragmentation patterns for quinoline (B57606) derivatives involve the loss of small, neutral molecules or radicals. For this compound, expected fragmentation could include the loss of a chlorine radical ([M-Cl]⁺) or the elimination of carbon monoxide ([M-CO]⁺). libretexts.orgsavemyexams.com

Table 1: Key Mass Spectrometry Data for this compound
Fragmentm/z (Mass-to-Charge Ratio)Significance
[M]⁺ (C₉H₆³⁵ClNO)⁺179Molecular Ion Peak
[M+2]⁺ (C₉H₆³⁷ClNO)⁺181Isotopic Peak (due to ³⁷Cl)
[M-Cl]⁺144Loss of Chlorine Radical
[M-CO]⁺151Loss of Carbon Monoxide

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. specac.com The spectrum exhibits characteristic absorption bands for the hydroxyl group (O-H), the carbon-chlorine bond (C-Cl), and the aromatic quinoline ring system.

The key IR absorption frequencies are:

O-H Stretching: A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹ for the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. nobraintoosmall.co.nz

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are indicative of the C-H bonds within the aromatic quinoline core. uc.edu

C=C and C=N Stretching: The aromatic ring itself gives rise to several medium to weak absorption bands in the 1475-1630 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds. specac.comuc.edu

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group typically appears in the 1000-1300 cm⁻¹ range. nobraintoosmall.co.nz

C-Cl Stretching: A strong absorption band in the fingerprint region, usually between 600-800 cm⁻¹, is characteristic of the C-Cl bond. nobraintoosmall.co.nzuc.edu

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (O-H)Stretching (H-bonded)3200–3500Strong, Broad
Aromatic C-HStretching3050–3100Medium, Sharp
Aromatic C=C / C=NRing Stretching1475–1630Variable
Phenolic C-OStretching1000–1300Strong
Carbon-Chlorine (C-Cl)Stretching600–800Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. mdpi.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π→π* and n→π* transitions. rsc.org

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show multiple absorption bands.

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For quinoline derivatives, these transitions often appear as multiple bands in the 200-350 nm range.

n→π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen lone pair or oxygen lone pair) into an antibonding π* orbital. researchgate.net These transitions typically occur at longer wavelengths (higher energy) compared to π→π* transitions and can sometimes be obscured by them.

For the related compound 5-chloroquinolin-8-ol, UV densitometric analysis was performed at 247 nm, indicating significant absorption in this region. researchgate.net The electronic transitions are influenced by the substituents (-Cl and -OH) and the solvent environment.

Table 3: Expected UV-Vis Absorption Data for this compound
Transition TypeTypical Wavelength Range (λₘₐₓ)Characteristics
π→π~230-280 nmHigh intensity, related to the benzene (B151609) ring transitions.
π→π~300-350 nmModerate to high intensity, related to the quinoline conjugated system.
n→π>350 nmLow intensity, often appears as a shoulder on a π→π band.

X-ray Crystallography for Solid-State Structure Determination.eurjchem.comresearchgate.net

Single-Crystal X-ray Diffraction.eurjchem.com

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure elucidation. uhu-ciqso.es The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. uol.de The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. uol.de

While the specific crystal structure of this compound is not widely reported in the provided search results, data for closely related quinoline derivatives illustrate the type of information obtained from a typical SC-XRD analysis. For example, the analysis of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, a derivative, provided detailed crystallographic data. researchgate.net This process confirms the molecular structure and provides fundamental data about its solid-state form. eurjchem.comresearchgate.net

Table 1: Example Crystallographic Data for a Chloroquinolin Derivative (C₂₂H₁₉ClN₄O) researchgate.net

ParameterValue
Crystal SystemTriclinic
Space Group
a (Å)8.3170 (5)
b (Å)11.5993 (7)
c (Å)11.6135 (6)
α (°)116.8473 (13)
β (°)105.2809 (13)
γ (°)92.0110 (17)
Volume (ų)948.68 (10)
Z2

Crystal Packing and Intermolecular Interactions.researchgate.netrsc.org

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. researchgate.netscirp.org These interactions, though weaker than covalent bonds, are critical in determining the physical properties of the solid material. For chloroquinoline derivatives, several key interactions are consistently observed.

Hydrogen bonds are a predominant force in the crystal packing of quinoline derivatives. mdpi.com In structures containing hydroxyl groups, such as this compound, O-H···N or O-H···O hydrogen bonds are common, often leading to the formation of dimers or extended chains. mdpi.comnih.gov The chlorine atom can also participate in weaker C-H···Cl hydrogen bonds. researchgate.netresearchgate.net

In the crystal structure of a related compound, 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, molecules are linked into inversion dimers through C—H⋯O hydrogen bonds. researchgate.net Further C—H⋯N interactions connect these dimers into ribbons. researchgate.net Another derivative exhibits intermolecular C—H⋯Cl hydrogen bonds that form dimeric structures and spiral chains, ultimately creating a ribbon-like sheet structure. researchgate.net The analysis of these interactions is crucial for understanding the supramolecular architecture. researchgate.netnih.gov

Table 2: Common Intermolecular Interactions in Chloroquinoline Derivatives

Interaction TypeDescriptionObserved Motif Example
O—H···N/OStrong hydrogen bond involving the hydroxyl group.Formation of inversion dimers with R²₂(7) ring motifs. nih.gov
C—H···ClWeak hydrogen bond involving the chloro substituent.Formation of dimers with an R²₂(12) ring motif and C(8) chains. researchgate.net
C—H···OWeak hydrogen bond to an oxygen atom.Links molecules into inversion dimers with an R⁴₄(10) ring motif. researchgate.net
π–π InteractionsStacking of aromatic quinoline rings.Links molecular ribbons into layers. iucr.org

Other Characterization Techniques

Beyond X-ray crystallography, other analytical methods are employed to confirm the composition and physicochemical nature of this compound and its derivatives, particularly its metal complexes.

Elemental Analysis.acs.org

Elemental analysis, often referred to as CHNS/O analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. measurlabs.com This method provides the empirical formula of a compound, which can be compared with the theoretical values calculated from the proposed molecular formula to verify its purity and composition. measurlabs.com For instance, the elemental analysis of a synthesized chloroquinoline derivative showed a close correlation between the found and calculated values, confirming the successful synthesis. iucr.org

Table 3: Example Elemental Analysis Data for a Chloroquinoline Derivative (C₂₂H₁₉ClN₄O) iucr.org

ElementCalculated (%)Found (%)
Carbon (C)67.6067.50
Hydrogen (H)4.905.01
Nitrogen (N)14.3314.37

Molar Conductivity and Magnetic Susceptibility.sciensage.inforesearchgate.net

Molar conductivity and magnetic susceptibility measurements are particularly important for characterizing the metal complexes derived from ligands like this compound.

Molar Conductivity measures the electrical conductivity of a molar solution of a substance and is used to determine whether a complex is an electrolyte or non-electrolyte in a given solvent. nih.govfrontiersin.org Low molar conductance values typically indicate that anions (like chloride) are coordinated directly to the metal center within the coordination sphere, resulting in a non-electrolytic complex. acs.orgfrontiersin.org Conversely, high values suggest that the anions exist as free counter-ions outside the coordination sphere, indicating an electrolytic nature. semanticscholar.org Studies on various metal complexes with quinoline-based ligands have used this technique to propose their structures in solution. sciensage.infonih.govfrontiersin.org

Table 4: Example Molar Conductivity of Metal Complexes with Quinoline Derivatives in Solution

ComplexSolventMolar Conductance (Ω⁻¹mol⁻¹cm²)NatureReference
[Zn(H₂L)Cl]Methanol5.21Non-electrolyte frontiersin.org
[Cu(H₂L)(H₂O)(NO₃)]Methanol18.57Non-electrolyte frontiersin.org
Co(II) ComplexMethanol8.47 ± 0.25Non-electrolyte acs.orgnih.gov
[Fe(L)₂]Cl₃Methanol280Electrolyte sciensage.info

L represents a quinoline-based ligand.

Magnetic Susceptibility measurements provide information about the magnetic properties of a material. For transition metal complexes, this data is crucial for determining the number of unpaired electrons in the central metal ion. ekb.eg This, in turn, helps to deduce the oxidation state and the geometry (e.g., octahedral, tetrahedral, square planar) of the metal's coordination environment. ekb.egrsc.org For example, magnetic moment data can distinguish between high-spin and low-spin configurations in octahedral complexes or between different possible geometries for a given coordination number. rsc.org This technique is essential for understanding the electronic structure of paramagnetic metal complexes. researchgate.netcyberleninka.ru

Advanced Research in Biological Applications

Antimicrobial Activity Studies

Derivatives of 8-Chloroquinolin-3-ol have demonstrated considerable antimicrobial properties, positioning them as potential candidates for new therapeutic agents in the fight against infectious diseases.

Antibacterial Efficacy Against Bacterial Strains

Research has shown that derivatives of 8-hydroxyquinoline (B1678124), the parent structure of this compound, are effective against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have specifically highlighted their inhibitory action against strains such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and various Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

For instance, newly synthesized derivatives have exhibited remarkable antibacterial activity, in some cases surpassing that of standard antibiotics like penicillin G. researchgate.net The antibacterial efficacy is often evaluated by measuring the minimum inhibitory concentration (MIC), with lower values indicating greater potency. While some derivatives show broad-spectrum activity, others may be more effective against specific bacterial types. For example, certain synthesized compounds demonstrated more pronounced activity against Gram-positive bacteria compared to Gram-negative strains. frontiersin.org

Interactive Table: Antibacterial Activity of 8-Hydroxyquinoline Derivatives

Bacterial Strain Activity Level Reference
Pseudomonas aeruginosa Potent nih.gov
Klebsiella pneumoniae Potent nih.govmdpi.com
Gram-positive bacteria Effective inhibition frontiersin.org

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. jocpr.com Studies have shown that these compounds can exhibit fungicidal effects against various fungal species, including Candida albicans and Aspergillus niger. jocpr.com The efficacy of these compounds as antifungal agents can vary depending on their specific chemical structure and the fungal strain being tested. For example, some Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives incorporating the 5-chloroquinolin-8-ol moiety have demonstrated moderate to highly significant antifungal activity. jocpr.com

Mechanism of Action: Inhibition of Bacterial DNA Synthesis, DNA Gyrase, and Topoisomerase IV

The antimicrobial action of quinoline (B57606) derivatives like this compound is often attributed to their ability to interfere with crucial cellular processes, including DNA synthesis. A key mechanism involves the inhibition of bacterial enzymes essential for DNA replication, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net

DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. nih.govmdpi.com Topoisomerase IV, another type II topoisomerase, plays a critical role in decatenating (unlinking) newly replicated chromosomes. nih.govmdpi.com By targeting and inhibiting these enzymes, quinoline derivatives can trap them on the DNA, leading to the formation of drug-enzyme-DNA complexes. nih.gov This action blocks the movement of the replication fork, halts DNA synthesis, and ultimately results in bacterial cell death. nih.govnih.gov The ability of these compounds to inhibit both enzymes is a significant advantage, as it can reduce the likelihood of bacteria developing resistance. nih.gov

Comparative Studies with Standard Antibiotics

To assess their clinical potential, novel quinoline derivatives are often compared with established antibiotics. In several studies, derivatives of 8-hydroxyquinoline have shown antibacterial activity comparable or even superior to standard drugs like norfloxacin (B1679917) and penicillin G. nih.govresearchgate.net For instance, certain synthesized compounds exhibited potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to the reference drug amoxiclav. nih.gov However, it is also noted that in some cases, the activity of new hybrids was systematically less than that of ciprofloxacin. nih.gov These comparative analyses are crucial for identifying promising new drug candidates that could potentially overcome existing antibiotic resistance.

Anticancer Research

The therapeutic potential of this compound and its derivatives extends to the field of oncology, with numerous studies investigating their cytotoxic effects on various human cancer cell lines.

Cytotoxicity against Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxicity against a range of human cancer cell lines, including:

A-549 (Lung Carcinoma): jksus.orgnih.govresearchgate.netnih.gov

HepG2 (Hepatocellular Carcinoma): jksus.orgnotulaebotanicae.ro

HeLa (Cervical Cancer): notulaebotanicae.ro

HL60 (Promyelocytic Leukemia)

K562 (Chronic Myeloid Leukemia): researchgate.net

KG1 (Acute Myeloid Leukemia)

PC-3 (Prostate Cancer)

MCF-7 (Breast Adenocarcinoma): researchgate.netnotulaebotanicae.romdpi.com

The cytotoxic effect is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, some novel benzimidazole (B57391) derivatives have shown potent cytotoxic action against A549 and HepG2 cell lines. jksus.org Similarly, certain pyrano[3,2-h]quinolone derivatives have exhibited impressive IC50 values against MCF-7 cancer cells. mdpi.com The mechanism of anticancer activity is thought to involve the induction of reactive oxygen species (ROS), leading to cellular stress and apoptosis. mdpi.com

Interactive Table: Cytotoxicity of 8-Hydroxyquinoline Derivatives Against Cancer Cell Lines

Cancer Cell Line Compound Type Observed Effect Reference
A-549 (Lung) Benzimidazole derivatives Potent cytotoxic action jksus.org
HepG2 (Liver) Benzimidazole derivatives Potent cytotoxic action jksus.org
MCF-7 (Breast) Pyrano[3,2-h]quinolone derivatives Low IC50 values mdpi.com
HeLa (Cervical) Essential oils containing quinoline-related structures Cytotoxic activity notulaebotanicae.ro

Role of Oxidative Stress in Anticancer Mechanisms

Antiviral Properties

The quinoline scaffold has shown potential for the development of molecules with various biological activities, including antiviral properties. researchgate.net Research has specifically investigated the efficacy of quinoline derivatives against the Dengue virus (DENV), a mosquito-borne flavivirus that is a significant global health concern. researchgate.netird.fr

Studies have demonstrated that certain quinoline derivatives can inhibit the replication of DENV serotype 2 in a dose-dependent manner. researchgate.net For example, two novel quinoline derivatives were found to be active against DENV2 in the low and sub-micromolar range. researchgate.net These compounds were able to reduce the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. researchgate.net The mechanism of action appears to involve the early stages of the viral infection, as no direct virucidal activity was observed. researchgate.net Other research has also explored the use of chloroquine (B1663885), a well-known quinoline derivative, against DENV-2, suggesting it can interfere with the virus's replication. nih.govnih.gov

The emergence of new and re-emerging viral diseases highlights the urgent need for broad-spectrum antiviral agents. frontiersin.orgsprind.org Such drugs would be invaluable in responding to pandemics, offering a first line of defense before specific vaccines and treatments can be developed. sprind.org A broad-spectrum antiviral is a drug that is effective against multiple viruses or viral families. mdpi.com

Research into broad-spectrum antivirals is exploring various strategies. One approach involves targeting cellular components that are essential for the replication of many different viruses. frontiersin.org Another strategy focuses on developing compounds that can inhibit viral enzymes that are conserved across different viral families, such as viral RNA polymerase. frontiersin.org For instance, the nucleoside analog BCX4430 has shown broad-spectrum activity against a range of RNA viruses. frontiersin.org Another innovative approach is the development of agents like DRACO (Double-stranded RNA Activated Caspase Oligomerizer), which selectively induces apoptosis in cells containing viral double-stranded RNA, a common hallmark of viral infection. plos.org This method has shown efficacy against 15 different viruses in preclinical studies. plos.org The development of such platform-based broad-spectrum antivirals could significantly enhance our preparedness for future viral outbreaks. sprind.org

Activity Against Specific Viral Pathogens (e.g., Dengue Virus)

Enzyme Inhibition Studies

The strategic inhibition of enzymes is a cornerstone of modern therapeutic development. The compound this compound and its derivatives have been the focus of numerous studies to evaluate their potential as inhibitors of various clinically relevant enzymes.

Methionine aminopeptidases (MetAPs) are essential metalloproteases that play a crucial role in protein synthesis by removing the N-terminal methionine from new proteins. nih.gov This process, known as N-terminal methionine excision (NME), is vital for the post-translational modification, stability, and localization of a large portion of the proteome in both prokaryotes and eukaryotes. nih.govtandfonline.com The indispensable nature of MetAP in microorganisms makes it an attractive target for the development of novel antimicrobial agents. nih.gov

Research has identified derivatives of 8-hydroxyquinoline, such as 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), as potent and selective inhibitors of MetAPs from Mycobacterium tuberculosis (MtMetAP1a and MtMetAP1c). nih.govtandfonline.com CLBQ14, a congener of this compound, has demonstrated significant potency against both replicating and non-growing M. tuberculosis. nih.govtandfonline.com The inhibitory action of these quinoline derivatives against MetAPs validates this class of compounds as a promising pharmacophore for developing new treatments for tuberculosis and other infectious diseases. nih.govtandfonline.com

Table 1: Investigated Quinoline Derivatives as MetAP Inhibitors

Compound Target Enzyme(s) Significance
7-bromo-5-chloroquinolin-8-ol (CLBQ14) MtMetAP1a, MtMetAP1c Potent inhibitor of Mycobacterium tuberculosis MetAPs. nih.govtandfonline.com

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.com In pathogenic bacteria such as Helicobacter pylori and Proteus mirabilis, urease activity is a significant virulence factor, contributing to conditions like peptic ulcers and urinary tract infections. mdpi.comnih.gov Therefore, the inhibition of urease is a key strategy in combating these pathogens.

While direct studies on this compound are limited, the broader class of quinoline derivatives has been investigated for urease inhibition. The inhibitory potential is often influenced by the substitution pattern on the quinoline ring. For instance, the presence of electron-withdrawing groups or substituents with lone electron pairs can enhance inhibitory activity. nih.gov Further research is needed to specifically determine the urease inhibitory profile of this compound.

Cholinesterases, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. mdpi.commdpi.com

Derivatives of 8-hydroxyquinoline have been evaluated as cholinesterase inhibitors. mdpi.com Some synthesized 8-hydroxyquinoline derivatives have shown potent inhibition of both AChE and BuChE. mdpi.com The development of dual inhibitors, which target both enzymes, is considered a beneficial strategy for treating dementia. mdpi.com The specific inhibitory activity of this compound against AChE and BuChE warrants further investigation to understand its potential in this therapeutic area.

Table 2: Types of Cholinesterases and Their Relevance

Enzyme Abbreviation Primary Function Therapeutic Relevance
Acetylcholinesterase AChE Hydrolysis of acetylcholine in the central nervous system. mdpi.com Inhibition is a key treatment for Alzheimer's disease. mdpi.commdpi.com

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable glucose. mdpi.comuobaghdad.edu.iq Inhibiting these enzymes can help control postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. cmu.ac.th

Quinoline derivatives have emerged as a promising class of α-glucosidase and α-amylase inhibitors. researchgate.netmdpi.com For example, quinoline-1,3,4-oxadiazole hybrids have demonstrated significant α-glucosidase inhibitory activity, with some compounds showing greater potency than the standard drug, acarbose. mdpi.com The inhibitory potential is often linked to the specific substitutions on the quinoline ring. researchgate.net A study involving a silver(I)-complex of 5-chloroquinolin-8-ol also highlighted its potential as an inhibitor of both α-glucosidase and α-amylase. colab.ws These findings suggest that this compound and its derivatives are worthy of further exploration for their anti-diabetic potential.

Table 3: Quinoline Derivatives as Carbohydrate-Metabolizing Enzyme Inhibitors

Compound Class Target Enzyme(s) Key Findings
Quinoline-1,3,4-oxadiazole hybrids α-Glucosidase Some hybrids showed superior inhibitory activity compared to acarbose. mdpi.com

Cholinesterase (BuChE, AChE) Inhibition

Metal Chelation in Biological Systems

The 8-hydroxyquinoline scaffold, characteristic of this compound, is well-known for its metal-chelating properties. mdpi.com This ability to bind metal ions can lead to the formation of bioactive metal complexes with a range of therapeutic applications. The coordination of metal ions can significantly alter the biological activity of the parent ligand.

For instance, copper complexes with halogen and nitro derivatives of 8-hydroxyquinoline have been synthesized and characterized. dntb.gov.uamdpi.com Structural analyses have revealed various coordination geometries, such as square planar and tetragonal bipyramidal, where the 8-hydroxyquinoline derivative acts as a bidentate chelating ligand, binding through its oxygen and nitrogen atoms. dntb.gov.uamdpi.com These metal complexes have been evaluated for their cytotoxic and antioxidant activities. dntb.gov.ua The formation of such bioactive complexes underscores a versatile strategy for developing new therapeutic agents based on the this compound framework.

Role in Iron Chelation for Neuroprotection

There is no specific information available in the search results detailing the role of this compound in iron chelation for neuroprotective purposes. However, the 8-hydroxyquinoline scaffold, a close structural relative, is well-known for its iron-chelating properties and has been the basis for developing neuroprotective agents. Compounds like M30 and VK-28, which are derivatives of 8-hydroxyquinoline, have been designed as brain-permeable iron chelators and have shown neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS). These agents function by binding to excess iron, which is implicated in oxidative stress and neurodegeneration. For instance, the chelator M30 combines the iron-binding 8-hydroxyquinoline moiety with a propargyl group that inhibits the enzyme MAO-B, creating a multi-target neuroprotective agent. Similarly, VK-28 has demonstrated the ability to protect against neurotoxicity in animal models. The potential for this compound to act in a similar manner would depend on its ability to cross the blood-brain barrier and effectively chelate iron within the central nervous system, but such studies have not been identified.

Interaction with Metalloproteins

No specific studies on the interaction between this compound and metalloproteins were found in the provided search results. In a broader context, metal ions such as iron, copper, and zinc are essential components of many metalloenzymes and metalloproteins. The ability of quinoline-based compounds to chelate these metals suggests they could potentially interact with and modulate the function of such proteins. For example, some quinoline derivatives have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), which are zinc-containing enzymes. However, without specific research, any discussion of this compound's interaction with metalloproteins remains speculative.

Structure-Activity Relationship (SAR) in Biological Contexts

Specific structure-activity relationship (SAR) studies for this compound are not available in the search results. However, SAR studies on the broader quinoline class provide insights into how different substituents affect biological activity.

Halogen Substitution: The presence and position of a halogen atom on the quinoline ring are known to significantly influence lipophilicity and biological activity. For instance, in a series of 8-hydroxyquinoline derivatives, 6-chloro analogues were found to be highly active. The chlorine atom at the C8 position in this compound would be expected to impact its electronic properties and ability to interact with biological targets.

Hydroxyl Group Position: The position of the hydroxyl group is critical for the chelating and biological activities of hydroxyquinolines. The 8-hydroxyquinoline scaffold is a classic bidentate chelator, binding metals through the hydroxyl oxygen and quinoline nitrogen. The 3-hydroxy (3-ol) substitution in this compound would alter this chelation geometry, likely affecting its metal-binding and subsequent biological profile.

The table below summarizes general SAR findings for related quinoline compounds.

FeatureInfluence on ActivityCompound Class ExampleCitation
Halogen Substituents Increases lipophilicity; position affects potency.6-chloro-8-hydroxyquinolines
Hydroxyl Group Essential for metal chelation and antioxidant activity.8-Hydroxyquinolines
Amine vs. Hydroxyl Group Different functional groups at C3 lead to varied biological targets.8-Chloro-7-methylquinolin-3-amine

Antioxidant Activity

Direct experimental data on the antioxidant activity of this compound, such as DPPH radical scavenging assays or IC₅₀ values, are not present in the search results. Many quinoline derivatives are known to possess antioxidant properties, which are often linked to their ability to chelate redox-active metals like iron and copper or to scavenge free radicals directly. For example, derivatives of 8-hydroxyquinoline have demonstrated antioxidant capabilities, although in some cases, this activity was found to be low compared to standards like L-ascorbic acid. The antioxidant potential of this compound would need to be experimentally determined to be confirmed.

Applications in Materials Science and Industrial Chemistry

Development of Dyes and Pigments

The inherent chromophoric properties of the quinoline (B57606) ring system, combined with the electronic influence of the chloro and hydroxyl substituents, make 8-Chloroquinolin-3-ol and its derivatives promising candidates for the synthesis of novel dyes and pigments. The presence of these functional groups allows for the formation of stable metal complexes, a key characteristic in the design of many colorants. The interaction between the quinoline derivative and a metal ion can lead to the creation of vibrant and durable colors, suitable for various industrial applications.

The development of azo dyes, for instance, often involves the coupling of a diazonium salt with an electron-rich aromatic compound. The this compound scaffold can serve as such a coupling component, leading to the formation of intensely colored azo compounds. The specific shade and properties of the resulting dye can be fine-tuned by modifying the substituents on the quinoline ring or by varying the metal ion used in complexation. These dyes may find use in textiles, printing inks, and other coloration technologies. researchgate.net

Use as a Building Block in Complex Chemical Syntheses

The reactivity of this compound makes it a versatile building block in the synthesis of more complex molecules with tailored properties. cymitquimica.comsolubilityofthings.com Its structure contains multiple reactive sites that can be selectively functionalized to construct larger, more intricate chemical architectures. This adaptability is crucial in fields like medicinal chemistry and materials science, where the precise arrangement of atoms dictates the final properties of a compound. cymitquimica.com

The hydroxyl and chloro groups on the quinoline ring are key to its synthetic utility. The hydroxyl group can be alkylated, acylated, or used in condensation reactions, while the chlorine atom can be displaced through various nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of quinoline derivatives. These derivatives can then be evaluated for various applications, from pharmaceuticals to advanced materials. A Chinese patent describes a method for preparing 8-chloroquinolone derivatives, highlighting the industrial interest in these compounds. google.com

Catalytic Applications of Metal Complexes

The ability of this compound to form stable complexes with a variety of transition metals has led to significant research into their catalytic activities. mdpi.comnih.gov These metal complexes often exhibit unique electronic and geometric structures that can facilitate a range of chemical transformations with high efficiency and selectivity.

Oligomerization and Polymerization Catalysis

Metal complexes derived from quinoline ligands have shown promise as catalysts in olefin oligomerization and polymerization reactions. researchgate.net For example, complexes of transition metals like chromium and cobalt with quinoline derivatives can act as catalysts for the conversion of simple olefins, such as ethylene (B1197577) and propylene, into longer-chain hydrocarbons (oligomers) or high-molecular-weight polymers. researchgate.netdntb.gov.ua

The catalytic activity of these complexes is influenced by several factors, including the nature of the metal center, the substituents on the quinoline ligand, and the reaction conditions. By carefully designing the ligand structure, it is possible to control the selectivity of the catalytic process, favoring the formation of either short-chain oligomers or long-chain polymers. d-nb.info For instance, the steric and electronic properties of the this compound ligand can influence the rate of chain growth and chain transfer, thereby determining the molecular weight of the resulting polymer. d-nb.infonih.gov The use of activators, such as aluminoxanes, is often necessary to generate the catalytically active species. google.com

Design of Novel Catalytic Materials

The versatility of this compound as a ligand extends to the design of novel heterogeneous catalysts. google.com By immobilizing the metal complexes onto solid supports, such as silica (B1680970) or polymers, it is possible to create robust and recyclable catalytic materials. escholarship.orgresearchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and reuse.

The development of such supported catalysts is an active area of research, with the potential to lead to more sustainable and cost-effective chemical processes. scielo.org.za The modular nature of these systems allows for the fine-tuning of the catalyst's properties by modifying both the molecular structure of the metal complex and the nature of the support material. google.com

Advanced Electronic and Photonic Materials

The unique electronic properties of quinoline derivatives, including this compound, make them attractive candidates for applications in advanced electronic and photonic devices. nsf.govroyce.ac.uk These materials can exhibit properties such as semiconductivity, photoluminescence, and charge-transport capabilities, which are essential for the functioning of various optoelectronic components. e3s-conferences.org

Nanomaterials and Mesostructures

The incorporation of this compound into nanomaterials and mesostructured systems opens up new possibilities for creating materials with tailored electronic and optical properties. For example, quinoline derivatives can be used as capping agents to control the growth and stability of semiconductor nanocrystals, or they can be integrated into the structure of metal-organic frameworks (MOFs) to create materials with specific photophysical characteristics.

Furthermore, the self-assembly of molecules based on the this compound scaffold can lead to the formation of well-defined nanostructures, such as nanowires and nanorods. These structures could potentially be used in the fabrication of nanoscale electronic devices, sensors, and light-emitting diodes (LEDs). The ability to control the organization of these molecules at the nanoscale is crucial for realizing their full potential in next-generation electronic and photonic technologies. e3s-conferences.org

Organic Light Emitting Diodes (OLEDs)

Extensive research into the applications of quinoline derivatives in materials science has highlighted their potential, particularly in the development of Organic Light Emitting Diodes (OLEDs). These compounds often form the basis of electron transport materials and emissive layers within OLED devices. researchgate.netmdpi.comwikipedia.orgscispace.comnih.gov However, based on a thorough review of available scientific literature, there is no specific information or detailed research findings regarding the application of the compound This compound in OLEDs.

The field of OLED research is vast, with many studies focusing on isomers and derivatives of 8-hydroxyquinoline (B1678124). researchgate.netmdpi.comwikipedia.orgscispace.com For instance, compounds such as 5-chloro-8-hydroxyquinoline (B194070) and 4-chloro-8-hydroxyquinoline, as well as their metal complexes, have been investigated for their electroluminescent properties. medchemexpress.comjos.ac.cn These studies explore how different substituents on the quinoline ring can influence the performance of OLED devices, including their emission spectra, efficiency, and stability. rsc.orgmdpi.com

Despite the broad interest in chlorinated quinoline derivatives for OLEDs, research specifically detailing the synthesis, characterization, and performance of This compound as a component in organic electronic devices is not present in the surveyed literature. Consequently, no data tables or detailed research findings on its use in OLEDs can be provided. Further research would be required to determine if This compound possesses properties suitable for OLED applications.

Advanced Analytical Methodologies for 8 Chloroquinolin 3 Ol

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique ideal for quantifying trace levels of compounds in complex mixtures. Its high sensitivity and specificity make it the method of choice for bioanalytical studies.

The development of a sensitive and reliable LC-MS/MS method for 8-Chloroquinolin-3-ol would be a critical step for its quantitative analysis. This process involves the optimization of both chromatographic separation and mass spectrometric detection. For analogous compounds like halogenated 8-hydroxyquinolines, methods have been developed that demonstrate high sensitivity and reproducibility.

The first phase is method development, where key parameters are optimized. Chromatographic separation would likely be achieved using a reversed-phase column, such as a C18 column. A mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) would be used, often in a gradient elution mode to ensure sharp peak shapes and good separation from matrix components.

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode is typically effective for quinoline (B57606) derivatives due to the nitrogen atom which is readily protonated. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion formed by its fragmentation. For this compound (molar mass: 179.60 g/mol ), the [M+H]⁺ ion would be m/z 180.6. A specific fragment would need to be identified through infusion experiments.

Method validation would be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability. The lower limit of quantification (LLOQ) is a key metric, often defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10:1.

Illustrative LC-MS/MS Method Parameters for this compound

ParameterCondition
LC System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transition Hypothetical: m/z 180.6 → [Specific Fragment Ion]
Internal Standard A structurally similar compound (e.g., deuterated analog)

A validated LC-MS/MS method is essential for quantifying a compound in biological matrices such as plasma, urine, or tissue homogenates. For pharmacokinetic studies of related quinoline derivatives, sample preparation is crucial to remove proteins and other interfering substances.

A common and effective sample preparation technique is protein precipitation, where a water-miscible organic solvent like acetonitrile is added to the plasma sample. After vortexing and centrifugation, the clear supernatant containing the analyte is injected into the LC-MS/MS system. Studies on similar compounds have shown high extraction recoveries (often >95%) and minimal matrix effects with this approach. The method's reliability is confirmed by ensuring that intra-day and inter-day precision and accuracy are within acceptable limits (typically ±15%).

Example Validation Data for a Bioanalytical Method

Validation ParameterAcceptance CriteriaExample Finding
Linearity (r²) ≥ 0.990.998
LLOQ S/N ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%< 8%
Inter-day Precision (%CV) ≤ 15%< 10%
Accuracy (% Bias) Within ±15%-5.2% to 6.8%
Extraction Recovery Consistent & High> 96%
Matrix Effect MinimalWithin acceptable range

Development of Sensitive and Reliable Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of pharmaceutical compounds. It is suitable for determining the purity of bulk drug substances and quantifying the main component in formulations.

For quinoline derivatives, reversed-phase HPLC is the most common approach. An analytical method for this compound would typically use a C18 or a phenyl stationary phase to achieve separation based on hydrophobicity. The mobile phase would likely be a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer or formic acid) and an organic modifier like acetonitrile or methanol.

Detection would be performed using a UV spectrophotometer or a photodiode array (PDA) detector. The detection wavelength would be set at one of the absorption maxima of this compound to ensure maximum sensitivity. The method's performance is evaluated based on parameters like retention time, peak symmetry (tailing factor), and resolution between the main peak and any impurities.

Illustrative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 245 nm (hypothetical λmax)
Temperature 30 °C
Injection Volume 20 µL

Thin Layer Chromatography (TLC) for Identification and Quantification

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the identification and semi-quantitative analysis of compounds. It is particularly useful for monitoring reaction progress, checking sample purity, and identifying compounds by comparing their retardation factor (Rf) to that of a standard.

For the analysis of this compound, a TLC method would use a plate coated with a stationary phase, typically silica (B1680970) gel. The sample, dissolved in a volatile solvent, is spotted onto the plate. The plate is then developed in a closed chamber containing a suitable mobile phase, which for a moderately polar compound like this compound could be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

After development, the spots can be visualized under a UV lamp (as quinoline rings are UV-active) or by staining with iodine vapor. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For quantitative analysis, the spot intensity can be measured using a densitometer. A study on the related compounds 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol successfully used TLC with densitometric detection for simultaneous quantification.

Example TLC System for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄ TLC Plate
Mobile Phase Toluene : Ethyl Acetate (8:2, v/v)
Visualization UV lamp at 254 nm
Rf Value Dependent on exact system, e.g., ~0.5

Spectrophotometric Techniques

UV-Visible spectrophotometry is a straightforward and accessible analytical method for the quantitative determination of compounds that absorb light in the UV-Vis range. Aromatic systems like the quinoline ring in this compound make it an excellent candidate for this technique.

The method involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. A spectrophotometric method for related halogenated 8-hydroxyquinoline (B1678124) derivatives has been reported, where the compounds react with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to produce a colored dye that can be measured in the visible region. A simpler, direct UV spectrophotometric method could also be developed by dissolving this compound in a suitable solvent (like ethanol (B145695) or methanol) and measuring its natural absorbance.

Chemometric Approaches in Analytical Chemistry

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In analytical chemistry, chemometric techniques can be applied to optimize experimental conditions, process complex data from instruments like spectrophotometers and chromatographs, and build predictive models.

For a compound like this compound, chemometrics could be applied in several ways. During HPLC or LC-MS/MS method development, experimental design approaches (e.g., factorial design) can be used to efficiently optimize multiple parameters simultaneously, such as mobile phase composition, pH, and temperature. When analyzing samples with complex matrices using spectrophotometry, multivariate calibration methods like Principal Component Regression (PCR) or Partial Least Squares (PLS) can help resolve overlapping spectra and quantify the analyte even in the presence of interferences. While no specific chemometric studies on this compound are available, the principles are widely applied in the analysis of other chemical and pharmaceutical compounds.

Method Validation and Quality Control in Pharmaceutical Analysis

Method validation is a critical component of quality assurance in the pharmaceutical industry, ensuring that an analytical method is suitable for its intended purpose. wjarr.com For a compound like this compound, this process would involve a series of experiments to confirm that the chosen analytical technique consistently and accurately measures the analyte. The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically Q2(R2), that outline the necessary validation characteristics to be evaluated. europa.euich.orggmp-compliance.org These guidelines are widely adopted by regulatory authorities to ensure the quality and reliability of analytical data submitted in registration applications. europa.euich.org

The validation process for an analytical procedure for this compound would typically be documented in a validation protocol, which details the performance characteristics to be assessed and the acceptance criteria for each. ich.org This ensures a systematic and consistent approach to the validation project. pharmaguideline.com The primary objective is to produce reliable and consistent results, which is essential for quality control throughout the drug development and manufacturing process. industrialpharmacist.com

Key Validation Parameters

The validation of an analytical method for this compound would involve assessing several key parameters to ensure its performance is well-understood and reliable. These parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, and robustness. pharmtech.comslideshare.net

Accuracy is the measure of closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the theoretical value. For assay methods, accuracy is often evaluated across a range of 80-120% of the target concentration. chromatographyonline.comdemarcheiso17025.com

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. scielo.breuropa.eu It is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. pharmaguideline.com It is typically determined from a minimum of six determinations at 100% of the test concentration or from nine determinations over the specified range. pharmtech.com

Intermediate Precision: This expresses the within-laboratory variations, for instance, on different days, with different analysts, or with different equipment. pharmtech.com

The precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). scielo.br For modern HPLC systems, an RSD of ≤0.73% for five injections is considered a realistic acceptance criterion for system repeatability. chromatographyonline.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For this compound, this would involve demonstrating that the method's response is not affected by related substances or excipients in the formulation. This can be achieved by comparing the results of the test sample with those of a well-characterized reference standard or by analyzing samples that have been subjected to stress conditions (e.g., heat, light, acid/base hydrolysis) to generate potential degradation products. ich.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. demarcheiso17025.com This is typically demonstrated by analyzing a series of dilutions of a standard solution of this compound and plotting the response versus concentration. For assay methods, the linearity is usually established across 80% to 120% of the assay concentration. demarcheiso17025.com

The Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) are important for the analysis of impurities. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmtech.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmtech.com The ICH recommends a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. pharmtech.com

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographytoday.com It is a critical parameter to evaluate during method development to ensure the method is practical and suitable for routine use under various laboratory conditions. industrialpharmacist.comnih.gov The robustness of a method for this compound could be assessed by intentionally varying parameters such as the pH of the mobile phase, column temperature, or flow rate in an HPLC method and observing the effect on the results. chromatographytoday.comchromatographyonline.com

A summary of typical validation parameters and their acceptance criteria for an HPLC assay method is presented in the interactive data table below.

Validation ParameterTypical Acceptance Criteria for HPLC Assay
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) RSD ≤ 1.0%
Intermediate Precision RSD ≤ 2.0%
Specificity No interference from placebo or known impurities at the analyte retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% - 120% of the nominal concentration
Robustness System suitability parameters pass for all varied conditions.

Quality Control in Practice

Quality control (QC) in pharmaceutical analysis involves the routine application of the validated analytical methods to ensure that the final product meets its quality specifications. researchgate.net For this compound, this would mean that every batch of the drug substance or drug product is tested using the validated method to confirm its identity, purity, and strength.

System Suitability Testing (SST) is an integral part of many analytical procedures and is performed before the analysis of any samples. researchgate.net SST is used to verify that the analytical system is performing as expected. For an HPLC method, SST parameters might include retention time, peak area, tailing factor, and resolution between the analyte peak and any adjacent peaks. slideshare.net These tests ensure the reliability of the results obtained on a given day. chromatographyonline.com

Revalidation of an analytical method may be necessary under certain circumstances, such as changes in the synthesis of the drug substance, changes in the composition of the finished product, or significant changes to the analytical procedure itself. pharmaguideline.comich.org The extent of revalidation depends on the nature of the change. ich.org

Environmental Fate and Ecotoxicological Studies

Environmental Release and Distribution Pathways

The release of 8-Chloroquinolin-3-ol into the environment could hypothetically occur from its manufacturing, formulation, or use in various industrial processes. Once released, its distribution is governed by its physicochemical properties and interactions with different environmental compartments.

The transport and partitioning of a chemical in the environment are largely dictated by its solubility, vapor pressure, and adsorption characteristics. For the parent compound, quinoline (B57606), its relatively high water solubility (6110 mg/L) and moderate organic carbon-partition coefficient (log Koc of 3.26) suggest it possesses moderate to high mobility in soil. canada.cacanada.ca Level III fugacity modeling indicates that if quinoline is released into water or soil, it will predominantly remain within that respective compartment. canada.cacanada.ca If released into the atmosphere, its moderate volatility would lead to partitioning into soil and surface water, with a smaller fraction remaining in the air. canada.cacanada.ca

Conversely, related compounds like 2-chloroquinoline (B121035) are reported to have low water solubility, making them less likely to be mobile in the environment and unlikely to penetrate soil significantly. thermofisher.cn The isomer 5-chloro-8-hydroxyquinoline (B194070) also has limited water solubility. solubilityofthings.com Given that this compound is a chlorinated and hydroxylated derivative, its behavior will be influenced by both the chloro- and the hydroxyl- functional groups. The hydroxyl group may increase water solubility compared to non-hydroxylated chloroquinolines, while the chlorine atom may decrease it compared to the parent quinoline. Therefore, its mobility in water and soil is expected to be moderate, influenced heavily by environmental pH affecting the protonation state of the hydroxyl group.

Volatilization is the process by which a substance transitions from a liquid or solid state to a vapor, becoming airborne. tsocmms.nic.in This potential is influenced by factors such as vapor pressure, temperature, soil moisture, and wind conditions. montana.edu The parent compound, quinoline, is considered semi-volatile. canada.ca However, for the related compound 8-hydroxyquinoline (B1678124), its estimated Henry's Law constant suggests that volatilization from water or moist soil surfaces is not an important environmental fate process. nih.gov

Considering these analogs, the volatilization potential for this compound is predicted to be low. The presence of the polar hydroxyl group would further decrease its volatility compared to non-hydroxylated chloroquinolines.

Table 1: Predicted Environmental Transport and Volatilization Potential for this compound based on Analog Data

ParameterPredicted Behavior for this compoundBasis of Prediction (Analog Compound)Citation
Transport in Water Moderate mobility, pH-dependentHigh solubility of Quinoline; low solubility of Chloroquinoline isomers. canada.cacanada.cathermofisher.cnsolubilityofthings.com
Transport in Soil Slight to moderate mobilityModerate log Koc of Quinoline; high Koc of 8-hydroxyquinoline. canada.canih.gov
Transport in Air Partitioning from air to soil/water is likelyModerate volatility of Quinoline. canada.cacanada.ca
Volatilization Potential LowLow expected volatilization for 8-hydroxyquinoline. nih.gov

The process of adsorption to soil particles is a critical factor that governs a chemical's mobility, bioavailability, and degradation rate. researchgate.netnih.gov This process is strongly influenced by soil properties, especially organic matter content, clay mineralogy, and pH, as well as the chemical's own properties. core.ac.ukpjoes.com

For the parent compound, quinoline, a log Koc value of 3.26 indicates a moderate affinity for binding to the organic carbon fraction of soil. canada.ca The related compound 8-hydroxyquinoline has a higher estimated Koc value of 3,000, which suggests it is expected to have only slight mobility in soil. nih.gov Adsorption for quinoline derivatives often follows the Freundlich isotherm model. researchgate.net Desorption, the release of an adsorbed chemical back into the soil solution, is often found to be hysteretic, meaning it does not proceed at the same rate as adsorption. core.ac.uk

For this compound, it can be inferred that adsorption will be a significant process, likely leading to slight or moderate mobility in most soils. The degree of adsorption is expected to correlate positively with soil organic matter content. The pH of the soil will also be a crucial factor, as it affects the ionization of the hydroxyl group, which in turn influences the compound's interaction with charged soil particles. researchgate.net

Volatilization Potential

Degradation and Transformation Mechanisms

Degradation is the breakdown of a chemical into simpler substances through biotic or abiotic processes. Key abiotic mechanisms include hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. While specific hydrolysis data for this compound are not available, studies on related compounds provide insight. The quinoline ring structure itself is generally stable. However, functional groups attached to it can be susceptible to hydrolysis. For example, ester linkages on quinoline derivatives have been shown to undergo hydrolytic cleavage under physiological or basic conditions. nih.gov

A study on the herbicide quinclorac, a quinoline carboxylic acid derivative, demonstrated pH-dependent hydrolysis, with degradation being significantly faster under alkaline conditions (half-life of 5.95 days in 1.0 N NaOH) compared to acidic conditions (half-life of 72.96 days in 1.0 N HCl). researchgate.net This suggests that the stability of this compound is also likely to be pH-dependent. While the ether or C-Cl bonds are generally more resistant to hydrolysis than ester bonds, extreme pH conditions could potentially promote degradation over extended periods.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet radiation from the sun. This is a significant degradation pathway for many aromatic compounds in surface waters and on soil surfaces.

Studies on the parent compound, quinoline, show that it undergoes photodegradation in water. researchgate.net The rate of this degradation is influenced by season (light intensity) and the chemical composition of the water. The half-life for quinoline in surface water during the summer is estimated to be between 14 and 23 days. canada.cacanada.ca The presence of substances like dissolved organic matter or nitrates, which produce hydroxyl radicals in sunlight, can significantly accelerate this process. researchgate.net Photodegradation of quinoline can yield products such as 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline, indicating that hydroxylation is a key step in the pathway, with prolonged irradiation leading to the destruction of the aromatic nucleus. researchgate.net The use of photocatalysts like silver phosphate (B84403) (Ag3PO4) or titanium dioxide (TiO2) has also been shown to effectively degrade quinoline-based dyes under UV or visible light. mdpi.comacs.orgmdpi.com

Given this evidence, photodegradation is expected to be a primary abiotic degradation pathway for this compound in sunlit aquatic environments. Its structure, already containing a hydroxyl group, suggests it may be an intermediate in the photodegradation of other quinolines, and it would likely be susceptible to further photo-oxidation.

Table 2: Predicted Degradation Mechanisms for this compound

Degradation ProcessPredicted Behavior for this compoundBasis of Prediction (Analog Compound)Citation
Hydrolysis Likely stable under neutral conditions; degradation rate is pH-dependent, potentially faster in strong alkaline conditions.pH-dependent hydrolysis of Quinclorac; stability of the quinoline ring. researchgate.net
Photodegradation A significant degradation pathway in sunlit water and on surfaces.Photodegradation of Quinoline in water; formation of hydroxylated quinolines as photoproducts. canada.cacanada.caresearchgate.net

Microbial Metabolism and Biodegradation Rates

The microbial metabolism of quinoline and its derivatives is a critical process governing their environmental persistence. Various bacterial strains have demonstrated the ability to degrade these compounds. For instance, Pseudomonas species can utilize chloroquinoline derivatives as a source of carbon and energy. nih.gov Studies on quinoline degradation by Pseudomonas sp. have shown that the process often initiates with hydroxylation to form intermediates like 2-hydroxyquinoline and 2,8-dihydroxyquinoline. bohrium.comresearchgate.net The nitrogen in the quinoline ring is typically transformed into ammonia (B1221849). bohrium.com

The biodegradation of quinoline is influenced by environmental conditions such as temperature and pH. A strain of Rhodococcus sp. (JH145) completely removed 100 mg/L of quinoline within 28 hours under optimal conditions (30°C, pH 8.0). mdpi.com This strain exhibited two different degradation pathways: the 8-hydroxycoumarin (B196171) pathway and an anthranilate pathway. mdpi.com Similarly, research on chloroquine (B1663885), a related chloroquinoline derivative, indicates that microbial communities in aquatic systems, particularly those belonging to the phyla Actinobacteria, Bacteroidetes, Chloroflexi, and Proteobacteria, are capable of its degradation. nih.gov

While specific biodegradation rates for this compound are not documented, the persistence of the parent compound, quinoline, has been studied. It is not considered persistent in surface water due to photooxidation, with a modeled half-life of 14 to 23 days. canada.ca However, it can be persistent in air and deep soil where conditions for biodegradation are less favorable. canada.cacanada.ca

Identification and Persistence of Breakdown Products

The biodegradation of chloroquinolines leads to the formation of various breakdown products. The nature of these metabolites depends on the parent compound and the metabolic pathway.

3-chloroquinoline-8-carboxylic acid: When degraded by Pseudomonas spec. EK III, it forms two primary metabolites: 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine and 5-chloro-2-hydroxynicotinic acid, with the latter being resistant to further metabolism by the organism. nih.gov

2-chloroquinoline: Transformation by Pseudomonas putida strain 86 yields 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline. oup.com This intermediate can be further converted to 2-chloro-8-hydroxyquinoline. oup.com

Chloroquine: Hepatic metabolism in rats produces several metabolites, including desethylchloroquine (B194037) and 4-amino-7-chloroquinoline. ug.edu.ghdoi.org

The persistence of these breakdown products is a significant environmental concern. Some studies suggest that hydroxylated quinoline metabolites may accumulate to concentrations higher than the original compound. canada.ca The herbicide quinclorac, a dichloroquinoline derivative, has a dissipation half-life of 126 days in soil, and its primary metabolite, 3-chloroquinoline-8-carboxylic acid, is also persistent. fao.org The high stability and potential toxicity of transformation products from compounds like hydroxychloroquine (B89500) can pose a continued environmental risk long after the parent compound has degraded. nih.gov

Characterization of Non-Extractable Residues (NER)

Non-extractable residues (NER) are chemical residues that cannot be removed from a matrix (such as soil or sediment) using mild extraction methods. These residues are of regulatory interest as they may represent a long-term source of contamination if they are released over time. NER is typically categorized into three types:

Type I: Sequestered or entrapped parent compounds or metabolites that have the potential to be released.

Type II: Residues covalently bound to the matrix, which have very low remobilization rates.

Type III: Biogenic residues (bioNER) formed after the complete degradation of the chemical and its incorporation into natural biomolecules.

Currently, there is no specific information available in the reviewed scientific literature regarding the formation or characterization of non-extractable residues from the degradation of this compound or closely related chloroquinolines. General assessment frameworks propose experimental quantification to distinguish between these NER types to better evaluate the long-term risks associated with a substance.

Bioaccumulation Potential

Bioaccumulation, the process by which chemicals concentrate in an organism from the surrounding environment, is a key factor in assessing environmental risk. For quinoline derivatives, the potential for bioaccumulation appears to vary.

A safety data sheet for 8-Chloroquinoline (B1195068) indicates that it is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). A computational study that modeled the properties of over 8,000 quinoline derivatives found that their bioaccumulation factors were generally lower than those of a reference set of compounds. mdpi.com

However, other research highlights the potential for certain quinoline derivatives and their transformation products to bioaccumulate. nih.gov Haloquinolines (HQLs) are noted for their hazardous potential, and their degradation can lead to by-products with a high capacity for persistence in the environment's organic phase. researchgate.netresearchgate.net For instance, the high stability of hydroxychloroquine's transformation products is a source of concern for their accumulation in the environment. nih.gov Close attention has been recommended for several antibiotics, including some with quinoline-like structures, due to their high bioaccumulation potential in aquatic organisms. researchgate.net

Ecotoxicity Assessments

Toxicity to Aquatic Organisms (Fish, Invertebrates)

The toxicity of quinoline derivatives to aquatic life has been demonstrated in several studies, although specific data for this compound is lacking. The toxicity of these compounds can be influenced by environmental factors such as pH.

For the invertebrate Daphnia magna, the toxicity of chloroquine was found to be highly dependent on pH, with the 48-hour EC50 value decreasing significantly from approximately 30 mg/L at pH 7 to 4 mg/L at pH 9. researchgate.net A study on newly developed chloroquine acetamide (B32628) hybrids showed they had minimal lethality towards brine shrimp (Artemia salina), with mortality rates between 0 and 4.7%. ajol.info Chronic exposure to high concentrations of hydroxychloroquine (31.62 and 63.24 µg/mL) was found to negatively affect the abundance and diversity of marine nematodes. researchgate.net Toxicity analysis of quinoline degradation intermediates showed that their acute toxicity and bioaccumulation factor were reduced compared to the parent compound. hfcas.ac.cn

The table below summarizes available toxicity data for related quinoline compounds on aquatic organisms.

Table 1: Aquatic Toxicity of Quinoline Derivatives

CompoundSpeciesEndpointValue (mg/L)Reference
ChloroquineDaphnia magna (Water Flea)48h EC50 (pH 7)~30 researchgate.net
ChloroquineDaphnia magna (Water Flea)48h EC50 (pH 9)4 researchgate.net
CiprofloxacinDaphnia magna (Water Flea)Acute EC5030 - 70 researchgate.net

Avian Toxicity

Information on the avian toxicity of this compound is not available. Data for other quinoline derivatives and related compounds suggest a range of toxicity levels. Birds are known to be particularly sensitive to certain classes of chemicals, and exposure can occur through various routes, including ingestion of contaminated food or water. wildlifehealthaustralia.com.au

Toxicity studies on various pesticides and chemicals provide a general context for avian risk assessment. researchgate.net A study on a series of novel quinoline derivatives reported a median lethal dose (LD50) of 3550 mg/kg for one of the less toxic compounds tested. mdpi.com An acute oral toxicity study on a technical product identified as HWG 1608 determined an LD50 of 1988 mg/kg in Bobwhite quail (Colinus virginianus), classifying it as slightly toxic to this species. epa.gov

The table below presents available avian toxicity data for other quinoline-related compounds.

Table 2: Avian Toxicity of Related Compounds

Compound/ProductSpeciesEndpointValue (mg/kg)Reference
N-(2'-Hydroxyethyl)-4,4-dimethyl-4-sila-1,2,3,4-tetrahydroisoquinolineNot Specified (Rodent model implied)LD503550 mdpi.com
HWG 1608 TechnicalColinus virginianus (Bobwhite Quail)Acute Oral LD501988 epa.gov

Effects on Non-Target Terrestrial Plants

Direct studies on the phytotoxicity of this compound on non-target terrestrial plants have not been identified in the reviewed literature. However, research on related N-heterocyclic aromatic compounds indicates that molecules within this class can exert significant effects on plant life.

Research into the toxic effects of N-heterocyclic derivatives of polycyclic aromatic hydrocarbons (NPAHs) on higher terrestrial plants like Sinapis alba (white mustard), Triticum aestivum (wheat), and Phaseolus vulgaris (common bean) has shown that phytotoxicity is often more pronounced than that of their parent compounds. oup.com Notably, chemicals with a quinoline backbone, such as benzo[h]quinoline, were found to have the strongest inhibitory effects on the germination and growth of these plants. oup.com This suggests that the quinoline structure itself can be a determinant of phytotoxicity.

The Canadian government has noted the existence of long-term quinoline toxicity data for certain terrestrial species, including red clover and northern wheatgrass, indicating that regulatory bodies consider the impact of this foundational compound on plants. canada.ca Conversely, some quinoline derivatives have been investigated for their potential to protect cultivated plants from the harmful effects of herbicides, acting as chemical "antidotes". google.com This highlights the complexity and variability of effects that different substitutions on the quinoline ring can have on plant physiology. The related compound 8-hydroxyquinoline is used as a fungicide in horticulture, which underscores its biological activity, though specific impacts on non-target plants are not detailed. herts.ac.uk

Table 1: Summary of Effects of Related Compounds on Terrestrial Plants

Compound/ClassPlant SpeciesObserved EffectSource
Benzo[h]quinolineSinapis alba, Triticum aestivum, Phaseolus vulgarisStrong inhibition of germination and growth oup.com
QuinolineRed clover, Northern wheatgrassLong-term toxicity data available canada.ca
8-hydroxyquinolineHorticultural CropsUsed as a fungicide herts.ac.uk
Various Quinoline DerivativesCultivated Plants (millet, rice, maize, etc.)Potential to protect against herbicide damage google.com

Impact on Beneficial Insects (e.g., Honeybees)

Specific data on the impact of this compound on honeybees (Apis mellifera) or other beneficial insects could not be located. However, information on the structurally similar compound 8-hydroxyquinoline provides a basis for preliminary consideration. According to the University of Hertfordshire's Agriculture & Environment Research Unit (AERU) database, 8-hydroxyquinoline is classified as moderately toxic to honeybees. herts.ac.uk Given that this compound shares the core 8-hydroxyquinoline structure (with a chlorine atom at position 8 instead of a hydrogen, and the hydroxyl group at position 3), this finding suggests a potential for toxicity to bees that warrants further investigation.

The broader class of quinoline derivatives has been explored for various biological activities, including insecticidal properties against certain pests. researchgate.net While this activity is targeted, it indicates that the quinoline scaffold can be modified to interact with insect physiology. The actual risk to beneficial insects like honeybees depends on a combination of the compound's intrinsic toxicity and the level of exposure through contaminated pollen, nectar, or water. nih.govfrontiersin.org Without direct testing, the specific risk posed by this compound to honeybee populations remains unknown.

Mammalian Ecotoxicity Considerations

Direct mammalian ecotoxicity studies for this compound are absent from the reviewed literature. However, studies on quinoline and its hydroxylated or chlorinated derivatives provide valuable insights into potential metabolic fates and toxicological profiles.

The parent compound, quinoline, has a low potential for bioaccumulation. canada.ca It can be metabolized by organisms into a reactive epoxide intermediate, which has the potential to bind to nucleic acids and lead to genotoxicity. canada.cacanada.ca However, a crucial finding is that the hydroxylation of quinoline, a key feature of this compound, can serve as a detoxification pathway for this genotoxic potential. researchgate.net

Despite this, hydroxylated quinoline derivatives are not without biological effects. The related compound 8-hydroxyquinoline exhibits moderate acute oral toxicity in rats and is noted as a potential mutagen that may affect reproduction or development. herts.ac.uk In studies on other 3-substituted quinolines, the introduction of a hydroxyl (-OH) group was found to decrease the compound's cytotoxicity to mammalian cells when compared to a chloro (-Cl) group substitution. asm.org This suggests that the 3-ol structure may mitigate some of the toxicity associated with chlorinated quinolines.

Table 2: Summary of Mammalian Ecotoxicity Findings for Related Quinoline Compounds

CompoundFindingImplication Context for this compoundSource
QuinolineLow potential for bioaccumulation. Can be metabolized to a genotoxic intermediate.The basic quinoline structure is not expected to persist in organisms. canada.ca
Hydroxylated QuinolinesHydroxylation can detoxify the genotoxic potential of quinoline.The 3-ol group may reduce genotoxicity compared to the parent quinoline. researchgate.net
8-hydroxyquinolineModerate acute oral toxicity in rats; potential reproductive/developmental effects.The core structure has known moderate mammalian toxicity. herts.ac.uk
3-substituted QuinolinesA hydroxyl (-OH) group resulted in lower cytotoxicity to mammalian cells than a chloro (-Cl) group.The 3-ol substitution might confer lower cytotoxicity compared to other chlorinated quinolines. asm.org

Conclusion and Future Research Perspectives

Current Understanding of 8-Chloroquinolin-3-ol in Academia

This compound is a heterocyclic compound belonging to the quinoline (B57606) family. The quinoline scaffold itself is a significant pharmacophore—a structural unit responsible for a drug's biological activity—and is found in numerous natural alkaloids and synthetic drugs. mdpi.com The academic understanding of this compound is primarily centered on its synthesis and its role as a precursor or intermediate in the creation of more complex molecules.

The core structure, a quinoline ring, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.orgmdpi.com In this compound, this structure is functionalized with a chlorine atom at the C-8 position and a hydroxyl (-OH) group at the C-3 position. sigmaaldrich.com The presence and position of these functional groups are critical, as they influence the molecule's chemical reactivity and potential biological interactions. For instance, the hydroxyl group at the C-3 position and the chlorine atom at C-8 are known to modulate the electronic properties of the quinoline system. rsc.orgresearchgate.net

Research has established various synthetic routes for quinoline derivatives, which can be adapted for this compound. Classical methods like the Gould-Jacobs, Combes, and Friedländer syntheses are foundational, while modern approaches focus on more efficient, environmentally friendly techniques, such as transition-metal-catalyzed cyclizations and C-H bond activation strategies. mdpi.comresearchgate.net The synthesis of functionalized quinolinols, in general, is an active area of research, aiming to produce diverse derivatives for screening in various applications. mdpi.comacs.org

While specific studies focusing solely on this compound are not abundant, the broader research on substituted quinolinols provides context. For example, 8-hydroxyquinoline (B1678124) (a structural isomer) and its derivatives are extensively studied for their ability to chelate metal ions and their resulting biological activities, including antimicrobial and anticancer effects. nih.govnih.govresearchgate.net Although this compound is not an 8-hydroxyquinoline, the principles of how substituents affect the quinoline core's properties are transferable. The chloro- and hydroxyl-substituents on the this compound backbone are recognized for their potential to serve as handles for further chemical modifications, allowing for the synthesis of a library of related compounds. rsc.orgresearchgate.net

Remaining Research Gaps and Challenges

Despite the foundational knowledge of quinoline chemistry, significant research gaps and challenges persist, particularly for specifically substituted compounds like this compound.

A primary challenge lies in the synthesis of polysubstituted quinolines with high efficiency and selectivity. mdpi.com Many existing synthetic methods suffer from limitations such as the need for harsh reaction conditions, the use of costly or toxic metal catalysts (e.g., palladium), and a limited substrate scope, which can result in moderate yields. mdpi.com Developing more sustainable and cost-effective synthetic protocols for compounds like this compound remains a key objective.

Furthermore, there is a notable lack of comprehensive studies on the specific physicochemical and biological properties of this compound itself. While its basic properties are cataloged, in-depth investigations into its potential as a bioactive agent are scarce. The vast majority of research focuses on its more famous isomer, 8-hydroxyquinoline, or other quinoline derivatives. nih.govnih.gov This leaves a significant gap in understanding the unique potential of the 3-hydroxy, 8-chloro substitution pattern.

The structure-activity relationship (SAR) for this compound and its derivatives is largely unexplored. acs.orgtandfonline.com Key questions remain unanswered:

How does the specific placement of the chloro and hydroxyl groups affect its interaction with biological targets compared to other substituted quinolinols?

What is the full extent of its metal-chelating capabilities, if any, and how does this compare to the well-documented properties of 8-hydroxyquinolines? nih.govresearchgate.net

What is the metabolic fate and stability of this particular substitution pattern in biological systems?

The exploration of its covalent and non-covalent interactions with proteins is also a significant unknown. Some quinolinols are known to act as covalent inhibitors, but this mechanism has not been investigated for this compound. mdpi.com

Proposed Future Research Directions and Emerging Applications

The existing gaps in the understanding of this compound pave the way for numerous future research directions and potential applications, primarily in medicinal chemistry and materials science.

Medicinal Chemistry: The quinoline scaffold is a "privileged structure" in drug discovery, known for a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgmdpi.comresearchgate.net Future research should focus on:

Systematic Biological Screening: Synthesizing this compound and a library of its simple derivatives for broad-spectrum biological screening. This could uncover novel activities against cancer cell lines, bacteria, fungi, or viruses. rsc.orgmdpi.com For instance, studies on other quinolinols have identified them as activators of TEAD-dependent transcription, suggesting a potential role in tissue repair and oncology that could be explored for this compound. acs.org

Development of Targeted Inhibitors: Using this compound as a core scaffold to design and synthesize more complex molecules targeting specific enzymes or cellular pathways. The chloro- and hydroxyl- groups are ideal starting points for synthetic modifications to optimize binding affinity and selectivity for targets like kinases or proteasomes, which are critical in cancer therapy. researchgate.netontosight.ai

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying the substituents on the this compound core affects its biological activity. This would provide crucial data for rational drug design and the optimization of lead compounds. tandfonline.comacs.org

Table 1: Potential Research Trajectories for this compound

Research Area Proposed Direction Potential Application
Synthetic Chemistry Develop novel, efficient, and sustainable synthetic routes (e.g., photocatalysis, electrochemistry). mdpi.commdpi.com Facilitate easier access to the compound and its derivatives for further study.
Medicinal Chemistry Screen for broad biological activities (anticancer, antimicrobial, antiviral). rsc.org Discovery of new lead compounds for drug development.
Medicinal Chemistry Use as a scaffold for creating libraries of derivatives targeting specific enzymes (e.g., kinases). acs.orgresearchgate.net Development of targeted therapies for diseases like cancer.

| Biophysical Chemistry | Investigate metal ion chelation properties and compare with 8-hydroxyquinoline. nih.govresearchgate.net | Applications in neurodegenerative disease research or as diagnostic sensors. |

Emerging Applications: Beyond medicine, functionalized quinolines are gaining attention in materials science. Future work could explore the use of this compound and its derivatives as:

Fluorescent Probes: The quinoline ring system is inherently fluorescent. Modifications could tune its photophysical properties, leading to new sensors for detecting metal ions or other analytes. solubilityofthings.com

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or other electronic materials, where the electronic properties of the heterocyclic system can be harnessed.

In essence, this compound represents a largely untapped resource within the broader quinoline family. While current academic knowledge is limited, its structure suggests significant potential. Future research focused on closing the existing knowledge gaps through systematic synthesis, biological screening, and SAR studies is essential to unlock its prospective applications in drug discovery and beyond.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, electron-donating/withdrawing groups). Test against a panel of biological targets (enzymes, cell lines). Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate descriptors (logP, polar surface area) with activity. Validate models using leave-one-out cross-validation .

Data Analysis & Reporting Guidelines

Q. How to ensure reproducibility when reporting synthetic yields and characterization data?

  • Methodological Answer : Adhere to ACS guidelines: report yields as isolated masses (not theoretical), include error margins for triplicate experiments. Provide raw spectral data (e.g., NMR integrals, HRMS traces) in supplementary materials. Disclose batch-specific variations (e.g., supplier differences in starting materials) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (log[inhibitor] vs. response). Calculate LD50/LC50 with 95% confidence intervals. Apply ANOVA for multi-group comparisons, followed by post-hoc Tukey tests. Address outliers via Grubbs’ test .

Ethical & Methodological Considerations

Q. How to address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Re-examine force field parameters (e.g., solvent effects in MD simulations). Validate docking poses with crystallographic data. If contradictions persist, refine hypotheses iteratively (e.g., consider protonation states or tautomeric forms). Publish methodological limitations transparently .

Q. What green chemistry approaches reduce waste in this compound synthesis?

  • Methodological Answer : Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME). Use catalytic methods (e.g., photocatalysis) to minimize stoichiometric reagents. Calculate E-factors (kg waste/kg product) and atom economy for process optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.